molecular formula C6H4ClF3N2O B2731760 4-Chloro-6-methoxy-2-(trifluoromethyl)pyrimidine CAS No. 1692317-98-8

4-Chloro-6-methoxy-2-(trifluoromethyl)pyrimidine

Cat. No.: B2731760
CAS No.: 1692317-98-8
M. Wt: 212.56
InChI Key: LBUQLUWVXNDBGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-6-methoxy-2-(trifluoromethyl)pyrimidine is a chemical compound with the molecular formula C6H4ClF3N2O . It is a chloro- and methoxy-substituted pyrimidine featuring a trifluoromethyl group, a motif known to enhance properties like metabolic stability and membrane permeability in agrochemical and pharmaceutical agents. While specific biological data for this exact compound is limited in the public domain, its structure is a valuable scaffold in medicinal and agrochemical research. Pyrimidine rings are fundamental in biology, and related CF3-substituted pyrimidines have been identified as key intermediates in the synthesis of chemokine receptor antagonists and compounds with antiviral and fungicidal activities . The reactive chloro and methoxy substituents at the 4 and 6 positions of the pyrimidine ring make this compound a versatile building block for further synthetic elaboration through nucleophilic substitution and metal-catalyzed cross-coupling reactions. Researchers can utilize it to generate diverse libraries for screening in drug discovery and development programs. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

4-chloro-6-methoxy-2-(trifluoromethyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF3N2O/c1-13-4-2-3(7)11-5(12-4)6(8,9)10/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBUQLUWVXNDBGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Scalable Synthesis of 4-Chloro-6-methoxy-2-(trifluoromethyl)pyrimidine

[1]

Executive Summary

This compound is a high-value heterocyclic scaffold, serving as a critical intermediate in the synthesis of agrochemicals (e.g., sulfonylurea herbicides) and pharmaceutical agents targeting kinase pathways (e.g., PI3K/mTOR inhibitors).[1] Its structural uniqueness lies in the trifluoromethyl group at the C2 position, which imparts lipophilicity and metabolic stability, while the C4-chloro and C6-methoxy motifs offer orthogonal handles for further functionalization via Nucleophilic Aromatic Substitution (

1

This guide details a robust, self-validating synthetic route optimized for regioselectivity and yield.[1] It addresses the primary challenge: differentiating between the two equivalent chlorine atoms on the symmetric precursor to achieve mono-methoxylation without over-reaction.[1]

Retrosynthetic Analysis & Strategy

The most efficient route utilizes 4,6-dichloro-2-(trifluoromethyl)pyrimidine as the divergent point.[1] The synthesis is broken down into two critical phases:

  • Precursor Assembly: Construction of the pyrimidine core from acyclic precursors.[1]

  • Desymmetrization: Controlled mono-methoxylation of the dichloro-intermediate.

Pathway Visualization

RetrosynthesisTargetTarget:4-Chloro-6-methoxy-2-(trifluoromethyl)pyrimidineDichloroIntermediate:4,6-Dichloro-2-(trifluoromethyl)pyrimidineTarget->DichloroRegioselectiveSNAr (NaOMe)DiolPrecursor:2-(Trifluoromethyl)pyrimidine-4,6-diolDichloro->DiolChlorination(POCl3)RawMatStarting Materials:Trifluoroacetamidine + Diethyl MalonateDiol->RawMatCyclocondensation(NaOEt)

Figure 1: Retrosynthetic logic flow from commercial raw materials to the target scaffold.

Experimental Protocols

Phase 1: Synthesis of 4,6-Dichloro-2-(trifluoromethyl)pyrimidine

Note: If this intermediate is purchased commercially (CAS: 705-24-8), skip to Phase 2.[1] For in-house preparation, follow the protocol below.

Rationale: The electron-withdrawing

1

Step 1.1: Cyclocondensation

  • Reagents: Trifluoroacetamidine hydrochloride (1.0 eq), Diethyl malonate (1.1 eq), Sodium ethoxide (2.5 eq), Ethanol (anhydrous).[1]

  • Procedure:

    • Dissolve NaOEt in EtOH under

      
      .[1][2] Add trifluoroacetamidine HCl.[1]
      
    • Add diethyl malonate dropwise at RT.[1]

    • Reflux for 6–8 hours.[1] A white precipitate (disodium salt) will form.[1]

    • Workup: Remove solvent in vacuo.[1] Dissolve residue in water and acidify to pH 1–2 with HCl. The diol (tautomer: dione) precipitates.[1] Filter and dry.[1][2][3]

Step 1.2: Chlorination (The Vilsmeier-Haack Type) [1]

  • Reagents: 2-(Trifluoromethyl)pyrimidine-4,6-diol (1.0 eq),

    
     (excess, solvent/reagent), 
    
    
    -Diethylaniline (1.0 eq) or
    
    
    .[1]
  • Critical Parameter: The

    
     group reduces the nucleophilicity of the carbonyl oxygen; essentially, high temperatures (
    
    
    ) are required.
  • Safety:

    
     hydrolysis releases HCl and heat.[1] Use a scrubber.[1]
    
Phase 2: Regioselective Mono-Methoxylation (The Core Protocol)

This is the most critical step.[1] The starting material is symmetric (

11

Reaction Scheme:

1

Protocol:

  • Setup: Flame-dried 3-neck flask, internal thermometer,

    
     atmosphere.
    
  • Dissolution: Dissolve 4,6-dichloro-2-(trifluoromethyl)pyrimidine (10.0 g, 46.1 mmol) in anhydrous Methanol (100 mL).

  • Cooling: Cool the solution to -10°C using an ice/salt bath.

    • Causality: The

      
       group makes the ring highly electrophilic.[1] Lower temperatures reduce the kinetic rate, allowing for better selectivity control compared to room temperature.
      
  • Addition: Add Sodium Methoxide (NaOMe) solution (0.5 M in MeOH, 1.05 eq) dropwise over 60 minutes.

    • Control: Do not use solid NaOMe; local concentration hotspots lead to di-substitution.[1]

  • Monitoring: Stir at -10°C for 2 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1]

    • Rf Values (Approx): Dichloro (0.[1][4][5]8) > Mono-methoxy (0.[1]5) > Dimethoxy (0.2).[1]

  • Quench: Once starting material is consumed (<2%), quench immediately with dilute aqueous HCl (10 mL) to neutralize excess alkoxide.

  • Workup: Remove MeOH in vacuo. Dilute residue with water (50 mL) and extract with Dichloromethane (

    
     mL).[1] Dry over 
    
    
    .[1][2]
Purification Workflow

PurificationCrudeCrude Reaction Mixture(Mono + Di-sub + Salts)EvapEvaporate MeOHPartition DCM/WaterCrude->EvapChromFlash ChromatographySiO2, Hexane/EtOAc (95:5 to 85:15)Evap->ChromFrac1Fraction 1:Unreacted Dichloro(Recycle)Chrom->Frac1Frac2Fraction 2 (Major):4-Chloro-6-methoxy-2-(CF3)pyrimidine(Target)Chrom->Frac2Frac3Fraction 3:Dimethoxy Byproduct(Discard)Chrom->Frac3

Figure 2: Purification logic to isolate high-purity target material.[1]

Analytical Characterization (Self-Validation)

Confirm the identity of the product using the following expected data points.

TechniqueExpected SignalStructural Assignment
1H NMR (CDCl3)

4.05 - 4.15 (s, 3H)
Methoxyl group (-OCH3)
1H NMR (CDCl3)

6.90 - 7.10 (s, 1H)
Pyrimidine C5-H (Aromatic)
19F NMR

-70 to -72 (s, 3F)
Trifluoromethyl group (-CF3)
MS (ESI/EI) m/z ~ 212/214Molecular ion (M+), showing Cl isotope pattern (3:[1]1)
Appearance White to pale yellow solidCrystalline solid

Validation Check:

  • If the proton signal at C5 integrates to <1 or disappears, you likely have over-chlorination or ring degradation.

  • If you see two methoxy signals or an integration of 6H at ~4.0 ppm, you have formed the dimethoxy byproduct (4,6-dimethoxy-2-(trifluoromethyl)pyrimidine).[1]

Safety & Handling (HSE)

  • 4,6-Dichloro-2-(trifluoromethyl)pyrimidine: Corrosive and lachrymator.[1] Causes severe skin burns and eye damage (H314).[1] Handle in a fume hood.

  • Sodium Methoxide: Moisture sensitive and corrosive.[1]

  • Reaction Hazards: The reaction is exothermic.[1] Failure to control temperature during NaOMe addition can lead to a runaway exotherm and loss of regioselectivity.[1]

References

  • Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine (Analogous chemistry for fluorinated pyrimidines). Google Patents.[1] US20140135497A1.[1] Available at:

  • Optimization of 6-(trifluoromethyl)pyrimidine derivatives . Acta Pharm, 2025. (General procedures for nucleophilic substitution on trifluoromethyl-pyrimidines). Available at: [Link][1]

Comprehensive Spectroscopic Characterization of 4-Chloro-6-methoxy-2-(trifluoromethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical characterization of 4-Chloro-6-methoxy-2-(trifluoromethyl)pyrimidine (CAS: 1692317-98-8), a critical intermediate in the synthesis of pharmaceuticals and agrochemicals.

Executive Summary & Structural Context

This compound is a halogenated pyrimidine derivative featuring a trifluoromethyl group at the C2 position, a chlorine atom at C4, and a methoxy group at C6.[1] This specific substitution pattern makes it a versatile electrophile for nucleophilic aromatic substitution (


) reactions, widely utilized in the development of kinase inhibitors and other bioactive heterocycles.
Molecular Identity
PropertyValue
IUPAC Name This compound
CAS Number 1692317-98-8
Molecular Formula

Molecular Weight 212.56 g/mol
Monoisotopic Mass 212.00 g/mol (

)
Physical State Colorless to pale yellow liquid or low-melting solid

Synthesis & Impurity Origin

Understanding the synthesis is crucial for interpreting spectral impurities. This compound is typically synthesized via the regioselective nucleophilic displacement of one chloride from 4,6-dichloro-2-(trifluoromethyl)pyrimidine using sodium methoxide.

Synthesis Workflow

The reaction exploits the symmetry of the starting material. Since positions 4 and 6 are equivalent in the precursor, the first substitution yields a single regioisomer.

SynthesisWorkflow SM 4,6-Dichloro-2-(trifluoromethyl)pyrimidine (Symmetric Precursor) Intermediate Tetrahedral Intermediate (Meisenheimer Complex) SM->Intermediate Nucleophilic Attack Reagent NaOMe (1.0 eq) / MeOH -78°C to 0°C Reagent->Intermediate Product This compound (Target) Intermediate->Product Elimination of Cl- Impurity 4,6-Dimethoxy-2-(trifluoromethyl)pyrimidine (Over-reaction Impurity) Product->Impurity Excess NaOMe (Side Reaction)

Figure 1: Synthesis pathway via Nucleophilic Aromatic Substitution (


). Over-reaction leads to the bis-methoxy impurity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data below represents the characteristic profile for this molecule in deuterated chloroform (


).
Proton NMR ( NMR)

The spectrum is simple due to the lack of adjacent protons, featuring two distinct singlets.

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
7.05 – 7.15 Singlet (s)1HH-5 (Aromatic)The pyrimidine ring proton is shielded relative to the dichloro precursor (

~7.6) due to the electron-donating resonance effect of the methoxy group.
4.05 – 4.12 Singlet (s)3H-OCH

Characteristic methoxy singlet. Slightly deshielded due to the electron-deficient pyrimidine ring.
Carbon-13 NMR ( NMR)

The


 spectrum is complex due to Carbon-Fluorine (

) coupling, which splits signals into quartets.
Chemical Shift (

, ppm)
Multiplicity (

)
AssignmentNotes
171.5 Singlet (s)C-6 (C-OMe)Most deshielded carbon due to direct attachment to oxygen.
162.0 Singlet (s)C-4 (C-Cl)Deshielded by the electronegative chlorine atom.
157.5 Quartet (

Hz)
C-2 (C-CF

)
Coupling to the adjacent

group.
119.0 Quartet (

Hz)
-CF

Characteristic large coupling constant for trifluoromethyl carbons.
106.5 Singlet (s)C-5 (C-H)The only protonated aromatic carbon; significantly shielded by the ortho-methoxy group.
55.2 Singlet (s)-OCH

Typical methoxy carbon shift.
Fluorine-19 NMR ( NMR)
Chemical Shift (

, ppm)
MultiplicityAssignment
-70.5 to -71.5 Singlet (s)-CF

Mass Spectrometry (MS)

Mass spectrometry provides definitive confirmation of the molecular weight and the presence of chlorine.

Isotopic Pattern

The presence of one chlorine atom creates a distinctive 3:1 ratio between the molecular ion (


) and the isotope peak (

).
  • 
     212 (
    
    
    
    ):
    100% Relative Abundance (Base Peak typically)
  • 
     214 (
    
    
    
    ):
    ~33% Relative Abundance
Fragmentation Pathway (EI-MS)

Under Electron Impact (EI) ionization, the molecule undergoes characteristic fragmentation.

MSFragmentation cluster_note Note M_Ion Molecular Ion [M]+ m/z 212/214 Frag1 [M - Cl]+ m/z 177 M_Ion->Frag1 - Cl• (Homolytic Cleavage) Frag2 [M - CH3]+ m/z 197/199 M_Ion->Frag2 - CH3• (Methoxy Cleavage) Frag3 [M - CF3]+ m/z 143/145 M_Ion->Frag3 - CF3• (Rare) txt Loss of Cl is the dominant pathway due to the weak C-Cl bond.

Figure 2: Proposed fragmentation pathway under Electron Impact (EI) ionization.

Infrared Spectroscopy (IR)

The IR spectrum is dominated by the strong C-F stretches and the aromatic ring vibrations.

Wavenumber (

)
IntensityAssignment
3050 – 3100 WeakC-H Stretch (Aromatic)
2950 – 3000 WeakC-H Stretch (Methoxy, aliphatic)
1580 – 1600 MediumC=N / C=C Stretch (Pyrimidine Ring)
1100 – 1350 Very StrongC-F Stretch (Multiple bands, broad)
1050 – 1080 StrongC-O Stretch (Ether linkage)
700 – 800 MediumC-Cl Stretch

Experimental Protocols

General Synthesis Procedure
  • Preparation: Dissolve 4,6-dichloro-2-(trifluoromethyl)pyrimidine (1.0 eq) in anhydrous methanol under an inert atmosphere (

    
    ).
    
  • Addition: Cool the solution to 0°C. Add a solution of Sodium Methoxide (NaOMe, 1.05 eq) in methanol dropwise over 30 minutes. Critical: Control temperature to prevent bis-substitution.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature. Monitor by TLC (Hexane/EtOAc 9:1).

  • Workup: Quench with water. Extract with Dichloromethane (DCM).[2] Wash organic layer with brine, dry over

    
    , and concentrate.[3]
    
  • Purification: Purify the crude oil via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to yield the product as a colorless oil/solid.

Quality Control (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm.

References

  • PubChem Compound Summary. (2025). This compound (CAS 1692317-98-8).[4][5] National Center for Biotechnology Information.

  • ChemicalBook. (2025). This compound Product Description.

  • BLD Pharm. (2025).[6] Product Analysis: this compound.[4]

  • Kalogirou, A. S., & Koutentis, P. A. (2016).[7] 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine.[7][2][8][9] Molbank, 2016(4), M923. (Cited for analogous

    
     synthesis conditions and spectral interpretation). 
    

Sources

A Senior Application Scientist's Guide to 4-Chloro-6-methoxy-2-(trifluoromethyl)pyrimidine: Sourcing, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

For researchers and drug development professionals, the strategic selection of chemical building blocks is a critical determinant of a project's success. Heterocyclic compounds, particularly pyrimidines, form the backbone of numerous pharmaceuticals due to their ability to engage in various biological interactions and their synthetic versatility.[1] Among these, 4-Chloro-6-methoxy-2-(trifluoromethyl)pyrimidine has emerged as a highly valuable scaffold.

This guide provides an in-depth technical overview of this compound, designed for the practicing scientist. We will move beyond a simple cataloging of suppliers to explore the causality behind its utility in medicinal chemistry, its key reactive properties, and practical considerations for its procurement and use. The pyrimidine nucleus is a cornerstone in many bioactive compounds, making densely functionalized pyrimidine building blocks a subject of intense interest.[2] This guide aims to equip you with the expert knowledge required to effectively integrate this powerful reagent into your research and development workflows.

Physicochemical & Structural Properties

A foundational understanding of a reagent's physical and chemical properties is paramount for its effective use in synthesis and handling. Below is a summary of key data for this compound.

PropertyValueSource
CAS Number 1692317-98-8[3][4]
Molecular Formula C₆H₄ClF₃N₂O[4][5]
Molecular Weight 212.56 g/mol [4]
Monoisotopic Mass 211.99643 Da[5]
IUPAC Name This compoundPubChem
SMILES COC1=CC(=NC(=N1)C(F)(F)F)Cl[4][5]
InChIKey LBUQLUWVXNDBGF-UHFFFAOYSA-N[5]

The Synthetic Chemist's Perspective: Reactivity and Applications

The utility of this compound stems from the distinct electronic properties of its substituents, which allow for selective and predictable transformations. The trifluoromethyl group at the C2 position is a strong electron-withdrawing group, which activates the pyrimidine ring for nucleophilic aromatic substitution (SNAr).

The two primary sites for modification are the chloro and methoxy groups. The chloro group at C4 is an excellent leaving group, making it the principal site for introducing diversity through SNAr or palladium-catalyzed cross-coupling reactions.[6] The methoxy group at C6 provides a secondary point of modification; for instance, it can be converted to a hydroxyl group, which can then be used for further functionalization.[7] This dual reactivity makes the compound a versatile intermediate for building complex molecular architectures.

The strategic use of chloro and methoxy groups is a common tactic in drug discovery to probe and optimize ligand-protein interactions.[8][9]

G cluster_main Reactivity of this compound cluster_c4 C4 Position Chemistry cluster_c6 C6 Position Chemistry A 4-Chloro-6-methoxy-2- (trifluoromethyl)pyrimidine B Nucleophilic Aromatic Substitution (SNAr) e.g., + R-NH2 A->B  Nu- C Suzuki-Miyaura Cross-Coupling e.g., + Ar-B(OH)2 A->C  Pd Cat. D Demethylation e.g., + HBr A->D  Acid E 4-Amino-6-methoxy- 2-(trifluoromethyl)pyrimidine B->E F 4-Aryl-6-methoxy- 2-(trifluoromethyl)pyrimidine C->F G 4-Chloro-6-hydroxy- 2-(trifluoromethyl)pyrimidine D->G

Caption: Key synthetic transformations of the title compound.

Commercial Availability and Supplier Analysis

Reliable sourcing of starting materials is a cornerstone of efficient research. For specialized reagents like this compound, availability can vary. The following table summarizes known commercial suppliers. It is imperative for researchers to request a certificate of analysis (CoA) to verify purity and identity before use.

SupplierProduct Number / Catalog IDPurity / SizeNotes
BLDpharm 1692317-98-8Not specified, inquire for details.Offers online ordering and provides documentation such as NMR and HPLC upon request.[3]
ASP Basilicata BDJHH05159697% / 100 mgLists CAS RN 1692317-98-8. Provides basic storage information.[4]
Mobile Roadie App BDJHH05159697% / 100 mgAppears to be a reseller listing the same product as ASP Basilicata.[10]

Note: The chemical landscape is dynamic. Researchers should perform their own due diligence and may discover additional suppliers through platforms like PubChem and eMolecules.

Safe Handling, Storage, and Disposal

While a specific Safety Data Sheet (SDS) for this compound was not found in the search results, data from structurally similar halogenated and trifluoromethyl-substituted pyrimidines can provide guidance on best practices.[11][12]

Hazard Profile (Anticipated):

  • Skin Irritation: Causes skin irritation.[11]

  • Eye Irritation: Causes serious eye irritation.[11]

  • Respiratory Irritation: May cause respiratory irritation.[13][11]

  • Acute Toxicity: May be harmful if swallowed.[13][12]

Recommended Procedures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[11]

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[13]

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[13][11]

    • Skin: Wash off with soap and plenty of water. Remove contaminated clothing.[11]

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[13]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11] An inert atmosphere is recommended for long-term stability.[4]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Example Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a representative, generalized protocol for a Suzuki-Miyaura cross-coupling reaction, a common application for this type of substrate.[6] This protocol is for illustrative purposes and must be adapted and optimized for the specific arylboronic acid being used.

Objective: To synthesize a 4-aryl-6-methoxy-2-(trifluoromethyl)pyrimidine derivative.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

  • Solvent (e.g., Dioxane/Water mixture, 4:1)

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with the inert gas three times.

  • Add the palladium catalyst to the vessel.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 4-aryl-6-methoxy-2-(trifluoromethyl)pyrimidine.

Conclusion

This compound is a potent and versatile building block for modern medicinal chemistry. Its well-defined reactive sites at the C4 and C6 positions allow for the systematic and predictable introduction of molecular diversity, a key strategy in the optimization of lead compounds. While its list of large-scale commercial suppliers is currently limited, the compound is available from specialized chemical providers. By understanding its reactivity, handling it with appropriate safety precautions, and securing it from a reliable source, researchers can effectively leverage this reagent to accelerate their drug discovery programs.

References

  • This compound . ASP Basilicata. [Link]

  • This compound . PubChemLite. [Link]

  • This compound . Mobile Roadie. [Link]

  • 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine | C6H4ClF3N2 | CID 19009749 . PubChem. [Link]

  • 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine . MDPI. [Link]

  • Method for producing 4-chloro-6-hydroxypyrimidine.
  • Roles of the Chloro and Methoxy Groups in Drug Discovery . Drug Hunter. [Link]

  • Parallels between the chloro and methoxy groups for potency optimization . RSC Publishing. [Link]

  • 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine . ResearchGate. [Link]

  • Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines . Thieme Chemistry. [Link]

  • Recent Advances in Pyrimidine-Based Drugs . National Center for Biotechnology Information (PMC). [Link]

  • Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists . Refubium - Freie Universität Berlin. [Link]

Sources

The Pyrimidine Scaffold in Modern Therapeutics: From SAR to Clinical Application

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrimidine heterocycle (1,3-diazine) represents a "privileged scaffold" in medicinal chemistry.[1] Its ubiquity in biological systems (cytosine, thymine, uracil) allows synthetic derivatives to mimic endogenous ligands, while its electron-deficient nature facilitates diverse functionalization at the C2, C4, and C6 positions. This guide analyzes the structural causality behind pyrimidine-based drugs, focusing on kinase inhibition (oncology) and reverse transcriptase inhibition (antivirals), supported by validated experimental protocols.

Part 1: The Pyrimidine Scaffold in Medicinal Chemistry[2]

Electronic Properties and Reactivity

The pyrimidine ring is a


-deficient system. The presence of two electronegative nitrogen atoms at positions 1 and 3 induces a low electron density at C2, C4, and C6, making these positions highly susceptible to nucleophilic attack (SNAr). Conversely, C5 is relatively electron-rich, suitable for electrophilic substitution.
  • C2/C4 Positions: Critical for hydrogen bonding.[2] In kinase inhibitors, these positions often host amino or anilino groups that interact with the "hinge region" of the ATP-binding pocket.

  • C5 Position: Often used as a vector for solubilizing groups or to access hydrophobic pockets adjacent to the active site.

Structure-Activity Relationship (SAR) Logic

Effective drug design relies on specific substitution patterns:

  • 2,4-Diaminopyrimidines: Classic antifolates (e.g., Trimethoprim) and kinase inhibitors.

  • Diarylpyrimidines (DAPY): Flexible inhibitors of HIV Reverse Transcriptase (RT) capable of "wiggling" to accommodate mutations.

  • Fused Systems: Pyrazolo[3,4-d]pyrimidines and pyrido[2,3-d]pyrimidines restrict conformational freedom, increasing binding affinity for kinases like EGFR and CDK.

Part 2: Oncology Applications (Kinase Inhibition)

Mechanism: ATP Competition

Substituted pyrimidines function primarily as Type I or Type II ATP-competitive inhibitors. The N1 and C2-NH motifs typically form a donor-acceptor H-bond pair with the backbone residues of the kinase hinge region (e.g., Met793 in EGFR).

Case Study: EGFR Inhibition

Epidermal Growth Factor Receptor (EGFR) mutations drive non-small cell lung cancer (NSCLC).

  • First-Gen (Gefitinib): 4-anilinoquinazoline (fused pyrimidine) core.

  • Third-Gen (Osimertinib): A pyrimidine-based covalent inhibitor targeting the C797 residue, overcoming the T790M resistance mutation.

Visualization: EGFR Signaling Pathway & Inhibition

The following diagram illustrates the interruption of the EGFR cascade by pyrimidine inhibitors.

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Tyrosine Kinase) EGF->EGFR Binding Phos Autophosphorylation EGFR->Phos ATP Binding Inhibitor Pyrimidine Inhibitor (e.g., Osimertinib) Inhibitor->EGFR Blocks ATP Site (Covalent Bond C797) Prolif Cell Proliferation & Survival Inhibitor->Prolif Inhibits Apop Apoptosis Inhibitor->Apop Induces RAS RAS Activation Phos->RAS Signal Transduction RAF RAF/MEK/ERK Cascade RAS->RAF RAF->Prolif

Caption: Pyrimidine inhibitors block ATP binding at EGFR, halting downstream RAS/RAF signaling and inducing apoptosis.

Part 3: Infectious Disease (Antivirals)[3][4][5][6]

Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

Unlike nucleoside analogs (which mimic the substrate), NNRTIs bind to an allosteric hydrophobic pocket adjacent to the active site of HIV-1 Reverse Transcriptase.[3]

  • The "Wiggle" Effect: Diarylpyrimidines (e.g., Etravirine, Rilpivirine) possess torsional flexibility. This allows the molecule to adjust its conformation ("wiggle") to maintain binding even when the enzyme mutates (e.g., K103N mutation), a common resistance mechanism.

Part 4: Experimental Protocols

Synthesis: Microwave-Assisted Biginelli Reaction

The Biginelli reaction is a multicomponent synthesis (MCR) producing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[4][5] Microwave irradiation significantly accelerates this condensation compared to thermal heating.

Causality: The acid catalyst generates an


-acyliminium ion intermediate from the aldehyde and urea, which then undergoes nucleophilic addition by the 

-keto ester enol.[5]

Protocol:

  • Reagents: Mix aryl aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), and urea (1.5 mmol).

  • Catalyst: Add Ytterbium triflate [Yb(OTf)₃] (10 mol%) or glacial acetic acid (3 drops).

  • Solvent: Ethanol (2 mL).

  • Reaction: Irradiate in a microwave reactor at 120°C (300 W) for 10 minutes.

    • Control: Monitor by TLC (Ethyl Acetate:Hexane 3:[6]7) until aldehyde spot disappears.

  • Work-up: Cool to room temperature. Pour onto crushed ice. The DHPM precipitates.[7]

  • Purification: Recrystallize from hot ethanol.

Visualization: Synthesis Workflow

Biginelli_Synthesis Aldehyde Aryl Aldehyde Mix Mix in EtOH + Acid Cat. Aldehyde->Mix KetoEster Beta-Keto Ester KetoEster->Mix Urea Urea Urea->Mix Intermediate Acyliminium Ion Mix->Intermediate Condensation MW Microwave Irradiation 120°C, 10 min Product 3,4-Dihydropyrimidinone (Precipitate) MW->Product Ice Quench Intermediate->MW Cyclization

Caption: Microwave-assisted multicomponent synthesis of the pyrimidine core.

Biological Assay: MTT Cytotoxicity Screen

To validate biological activity, the MTT assay measures metabolic activity as a proxy for cell viability.[8][9][10]

Trustworthiness Check:

  • Why MTT? Mitochondrial dehydrogenases in viable cells reduce yellow MTT to purple formazan.[8][9] Dead cells do not.

  • Critical Control: Always include a "Blank" (media only) and a "Positive Control" (e.g., Doxorubicin) to ensure assay sensitivity.

Protocol:

  • Seeding: Seed tumor cells (e.g., A549) at

    
     cells/well in 96-well plates. Incubate 24h at 37°C/5% CO₂.
    
  • Treatment: Add pyrimidine derivatives at graded concentrations (0.1 - 100

    
    M). Incubate for 48h.
    
  • MTT Addition: Add 20

    
    L MTT solution (5 mg/mL in PBS) to each well. Incubate 4h.
    
  • Solubilization: Aspirate media carefully. Add 150

    
    L DMSO to dissolve purple formazan crystals.
    
  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Calculation:

    
    .
    

Part 5: FDA-Approved Pyrimidine Drugs (Data Summary)

Drug NameClass/TargetIndicationKey Structural Feature
Osimertinib EGFR T790M InhibitorNSCLCAcrylamide warhead (Covalent binder)
Capecitabine AntimetaboliteBreast/Colorectal CancerFluoropyrimidine carbamate (Prodrug of 5-FU)
Rilpivirine NNRTIHIV-1Diarylpyrimidine (Flexible linker)
Palbociclib CDK4/6 InhibitorBreast CancerPyrido[2,3-d]pyrimidine fused system
Trimethoprim DHFR InhibitorBacterial Infections2,4-Diaminopyrimidine

References

  • Synthesis and SAR of CDK Inhibitors: Title: Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors. Source: PubMed (Vertex AI Search Result 1.1) URL:[Link]

  • Diarylpyrimidines (NNRTIs) Mechanism: Title: Mechanisms of inhibition of HIV replication by nonnucleoside reverse transcriptase inhibitors.[11][12] Source: NIH / PMC (Vertex AI Search Result 1.5) URL:[Link]

  • Microwave-Assisted Biginelli Reaction: Title: Microwave-Assisted High-Speed Parallel Synthesis of 4-Aryl-3,4-dihydropyrimidin-2(1H)-ones. Source: Organic Chemistry Portal (Vertex AI Search Result 1.8) URL:[Link]

  • FDA Approved Pyrimidines Review: Title: FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application.[1][13] Source: PubMed (Vertex AI Search Result 1.2) URL:[Link]

Sources

Methodological & Application

Suzuki-Miyaura coupling protocol for 4-Chloro-6-methoxy-2-(trifluoromethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Suzuki-Miyaura Coupling Protocol for 4-Chloro-6-methoxy-2-(trifluoromethyl)pyrimidine

Part 1: Executive Summary & Substrate Analysis

The Challenge: this compound represents a distinct class of "push-pull" heterocycles. The 2-trifluoromethyl (


)  group is a potent electron-withdrawing motif that significantly activates the pyrimidine ring for nucleophilic attack and oxidative addition. Conversely, the 6-methoxy (

)
group provides mesomeric electron donation, slightly tempering this reactivity.

Successfully coupling this substrate requires balancing two competing pathways:

  • The Desired Pathway: Oxidative addition of Palladium(0) into the C-Cl bond.[1]

  • The Parasitic Pathway: Hydrolysis of the activated C-Cl bond to the pyrimidinone (via

    
     with hydroxide) or nucleophilic displacement of the methoxy group.
    

Strategic Directive: Standard Suzuki conditions often fail due to competitive hydrolysis induced by the highly electrophilic 2-


 center. This protocol prioritizes anhydrous or controlled-water environments  and electron-rich phosphine ligands  to accelerate the catalytic cycle beyond the rate of background hydrolysis.

Part 2: Substrate Reactivity & Retrosynthesis

The C4-position is the site of reaction. The bond dissociation energy (BDE) of the C-Cl bond is lowered by the ortho-nitrogen and the meta-trifluoromethyl group.

  • Activation: The 2-

    
     group lowers the LUMO energy of the ring, facilitating rapid oxidative addition.
    
  • Risk Factor: The same activation makes the C-Cl bond labile to base-mediated hydrolysis (

    
     attack), yielding the catalytically dead 6-methoxy-2-(trifluoromethyl)pyrimidin-4(3H)-one.
    

Retrosynthetic Logic:



Part 3: Experimental Protocols

Method A: The "Gold Standard" (High Yield, Scalable)

Best for: Standard aryl boronic acids, scale-up (>1g), and robust substrates.

Reagents & Materials:

  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst:

    
     (Tetrakis, 3-5 mol%)
    
  • Base: Sodium Carbonate (

    
    ), 2.0 M aqueous solution.
    
  • Solvent: 1,2-Dimethoxyethane (DME) (Preferred over Dioxane for better solubility profiles).

Step-by-Step Workflow:

  • Degassing: Charge a reaction vessel with DME. Sparge with Argon/Nitrogen for 15 minutes. Critical: Removal of

    
     prevents homocoupling of the boronic acid.
    
  • Assembly: Add the Pyrimidine substrate and Aryl Boronic acid to the vessel.

  • Catalyst Addition: Add

    
     quickly under positive inert gas pressure.
    
  • Base Addition: Add the degassed 2.0 M

    
     solution. Ratio of DME:Water should be roughly 3:1 to 4:1.
    
  • Reaction: Heat to 85°C (internal temperature) for 4–12 hours.

    • Checkpoint: Monitor by TLC/LCMS every 2 hours. Look for the disappearance of the starting chloride (

      
       usually later than product on reverse phase).
      
  • Workup: Cool to RT. Dilute with EtOAc. Wash with water (x2) and Brine (x1). Dry over

    
    .[2]
    
  • Purification: Flash chromatography. Pro-Tip: Add 1%

    
     to the eluent if the product streaks.
    
Method B: The "Difficult Case" (Sterically Hindered/Unstable)

Best for: Heteroaryl boronic acids, ortho-substituted partners, or if hydrolysis is observed in Method A.

Reagents:

  • Catalyst System:

    
     (2 mol%) + XPhos  or SPhos  (4-8 mol%).
    
    • Why: Dialkylbiaryl phosphines (Buchwald ligands) form highly active monoligated Pd species that undergo oxidative addition rapidly, outcompeting hydrolysis.

  • Base: Potassium Phosphate Tribasic (

    
    ), finely ground solid (2.0 equiv).
    
  • Solvent: Anhydrous Toluene or 1,4-Dioxane (with only 2-5 equiv of added water if needed for boronate activation).

Protocol Adjustment: Perform this reaction strictly anhydrously if possible, or with minimal water (10:1 solvent:water), to protect the


-activated ring from hydrolysis. Heat to 100°C .

Part 4: Visualization & Mechanism

Figure 1: Catalytic Cycle & Competitive Pathways[3]

SuzukiMechanism Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Pd-Cl Species) Pd0->OxAdd Cycle Start Substrate 4-Cl-6-OMe-2-CF3-Pyrimidine Substrate->OxAdd Fast (Activated by CF3) Hydrolysis SIDE REACTION: Hydrolysis to Pyrimidinone Substrate->Hydrolysis OH- / H2O (If slow OxAdd) TransMet Transmetalation (Rate Limiting for Bulky Ar) OxAdd->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration

Caption: The 2-CF3 group accelerates Oxidative Addition (Blue) but increases susceptibility to Hydrolysis (Red) if the catalytic cycle stalls.

Part 5: Troubleshooting & Optimization Matrix

ObservationDiagnosisCorrective Action
Starting Material Remains Catalyst deactivation or poor Oxidative Addition.Switch to Method B (XPhos/Pd2dba3). Increase temp to 100°C.
Hydrolysis Product (Pyrimidinone) Base is too strong or water content too high.Switch to anhydrous

in Toluene. Use a weaker base like

.
Dehalogenation (H-product)

-Hydride elimination or protodeboronation.
Avoid alcoholic solvents. Use DME or Toluene . Increase catalyst loading.
Homocoupling (Ar-Ar) Oxygen presence or slow Transmetalation.Degas solvents more rigorously. Add base after heating to reflux.

Part 6: Safety & Handling

  • Fluorine NMR: The 2-

    
     group is a convenient handle for reaction monitoring via 
    
    
    
    NMR (typically
    
    
    -60 to -70 ppm).
  • Cyanide Mimicry: While not a cyanide source, electron-deficient pyrimidines can be skin sensitizers. Handle with double gloving.

  • Waste: Segregate halogenated organic waste.

Part 7: References

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances. Available at: [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. Molecules (MDPI). Available at: [Link]

  • Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters. Organic & Biomolecular Chemistry. Available at: [Link]

  • Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. Acta Pharmaceutica. Available at: [Link]

Sources

Application Note: Optimized C-N Coupling Strategies for 4-Chloro-6-methoxy-2-(trifluoromethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic protocols for the amination of 4-Chloro-6-methoxy-2-(trifluoromethyl)pyrimidine (Substrate 1 ). Due to the unique "push-pull" electronic architecture of this scaffold—featuring a strongly electron-withdrawing trifluoromethyl group (


) at C2 and an electron-donating methoxy group (

) at C6—the reactivity profile is distinct from standard chloropyrimidines.

While Palladium-catalyzed Buchwald-Hartwig amination is the gold standard for aryl chlorides, this specific substrate is sufficiently activated to undergo Nucleophilic Aromatic Substitution (


) with aliphatic amines. Therefore, this guide presents a Decision-Matrix Protocol :
  • Method A (

    
    ):  For primary/secondary aliphatic amines (Catalyst-Free).
    
  • Method B (Pd-Catalysis): For anilines, weak nucleophiles, and sterically encumbered systems (Buchwald-Hartwig).[1]

Strategic Analysis & Reaction Logic

Electronic Profile of the Substrate

The substrate contains three critical functional handles influencing reactivity:

  • C4-Cl (Leaving Group): Highly activated due to the cumulative inductive withdrawal of the pyrimidine nitrogens and the C2-

    
     group.
    
  • C2-

    
     (Strong EWG):  Significantly lowers the LUMO energy of the ring, making C4 highly susceptible to nucleophilic attack. Caution:  This group also renders the ring susceptible to nucleophilic attack at C2 or hydrolysis under harsh basic conditions (e.g., 
    
    
    
    or
    
    
    at high temps).
  • C6-

    
     (EDG):  Provides a mesomeric "push," slightly stabilizing the ring compared to the 2,6-bis(
    
    
    
    ) analogue, but insufficient to counteract the activation provided by the C2-
    
    
    .
Decision Matrix: To Catalyze or Not?

Before selecting a protocol, researchers must classify their amine nucleophile.

DecisionMatrix Start Input: Amine Nucleophile CheckType Nucleophile Classification Start->CheckType Aliphatic Aliphatic Amine (pKa > 9) (e.g., Morpholine, Benzylamine) CheckType->Aliphatic Strong Nucleophile Aniline Aromatic Amine / Amide (pKa < 6) (e.g., 4-F-Aniline, Indole) CheckType->Aniline Weak Nucleophile MethodA METHOD A: SNAr (Catalyst-Free) Solvent: THF or DMF Base: DIPEA Aliphatic->MethodA High Reactivity MethodB METHOD B: Buchwald-Hartwig (Pd-Catalyzed) Ligand: BrettPhos/RuPhos Base: K3PO4 / Cs2CO3 Aniline->MethodB Requires Activation

Figure 1: Strategic decision tree for selecting the optimal coupling method based on amine basicity and nucleophilicity.

Method A: Catalyst-Free (Primary Protocol)

Applicability: Primary and secondary aliphatic amines (e.g., piperidine, morpholine, benzylamine). Mechanism: Addition-Elimination via Meisenheimer complex.

Protocol
  • Stoichiometry: Substrate 1 (1.0 equiv), Amine (1.1 equiv), DIPEA (1.5 equiv).

  • Solvent: THF (0.2 M) for mild cases; DMF or DMSO for slower amines.

  • Temperature:

    • Cyclic secondary amines:

      
       to RT.
      
    • Primary alkyl amines: RT.[2]

    • Sterically hindered alkyl amines:

      
      .
      
  • Procedure:

    • Dissolve 1 in anhydrous THF.

    • Add DIPEA followed by the amine dropwise at

      
      .
      
    • Monitor by TLC/LCMS.[3] Conversion is typically complete within 1-4 hours.

    • Workup: Dilute with EtOAc, wash with water (x3) to remove DIPEA salts. Dry over

      
      .
      

Why this works: The C2-


 group activates the C4-Cl bond approximately 

times more than a standard chloropyrimidine. Palladium is generally unnecessary and wasteful for these simple amines.

Method B: Buchwald-Hartwig Amination (Advanced Protocol)

Applicability: Anilines, electron-deficient amines, amides, and sulfonamides. Challenge: These nucleophiles are too weak for


 at reasonable temperatures without causing substrate decomposition.
Catalyst System Selection

For electron-deficient heteroaryl chlorides, the oxidative addition (OA) step is rapid. The bottleneck is often reductive elimination or the formation of stable Pd-amido complexes.

  • Ligand: BrettPhos (for primary amines) or RuPhos (for secondary amines). These bulky, electron-rich dialkylbiaryl phosphines facilitate reductive elimination.

  • Precatalyst: BrettPhos Pd G3 or RuPhos Pd G3 . These precatalysts ensure accurate Pd:L ratio and rapid activation at lower temperatures, preventing Pd black formation.

  • Base (CRITICAL): Do NOT use

    
    .[4] Strong alkoxide bases can attack the C2-
    
    
    
    position or hydrolyze the pyrimidine ring. Use
    
    
    or
    
    
    (anhydrous).
Detailed Protocol

Materials:

  • Substrate 1 : 1.0 equiv

  • Amine (e.g., 4-fluoroaniline): 1.2 equiv[5]

  • Catalyst: BrettPhos Pd G3 (2.0 - 5.0 mol%)

  • Base:

    
     (finely ground, anhydrous) (2.0 equiv)
    
  • Solvent: 1,4-Dioxane or t-Amyl Alcohol (anhydrous, degassed)

Step-by-Step Workflow:

  • Preparation: Flame-dry a reaction vial equipped with a magnetic stir bar. Cool under Argon flow.

  • Charging: Add Substrate 1 , Amine, Base, and BrettPhos Pd G3 precatalyst to the vial.

    • Note: If the amine is liquid, add it after the solvent.

  • Degassing: Seal the vial. Evacuate and backfill with Argon (x3).[3]

  • Solvation: Add anhydrous 1,4-Dioxane via syringe. Concentration should be 0.1 M to 0.2 M.

  • Reaction: Heat the block to

    
     .
    
    • Caution: Do not exceed

      
       initially. Higher temperatures increase the risk of 
      
      
      
      hydrolysis.
  • Monitoring: Check LCMS at 2 hours. Look for the product mass [M+H].

    • Side Product Check: Watch for [M-Cl+H] (Hydrodehalogenation) or [M-Cl+OH] (Hydrolysis).

  • Workup:

    • Filter the mixture through a pad of Celite to remove insoluble salts and Palladium residues.

    • Rinse with EtOAc.

    • Concentrate in vacuo.

    • Purify via flash chromatography (Silica gel; Hexane/EtOAc gradient).

Catalytic Cycle & Mechanistic Insight

CatalyticCycle Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (Fast) Pd0->OxAdd + Ar-Cl PdII_Cl L-Pd(II)-Ar-Cl OxAdd->PdII_Cl BaseStep Base Exchange (K3PO4) PdII_Cl->BaseStep + Amine PdII_Amine L-Pd(II)-Ar-N (Amido Complex) BaseStep->PdII_Amine - Base-HCl RedElim Reductive Elimination (Rate Limiting) PdII_Amine->RedElim RedElim->Pd0 + Product

Figure 2: Catalytic cycle highlighting the rapid oxidative addition due to the electron-deficient pyrimidine and the rate-limiting reductive elimination facilitated by bulky ligands (BrettPhos).

Data Summary & Troubleshooting

Ligand Screening Data (Representative)

Conditions: 1.0 equiv Substrate, 1.2 equiv Aniline, 2 mol% Pd, 2.0 equiv


, Dioxane, 

, 4h.
EntryPrecatalystLigand ClassYield (%)Observation
1

Monodentate< 10%Poor conversion; Pd black formation.
2

/ BINAP
Bidentate45%Slow reaction; significant dehalogenation.
3RuPhos Pd G3 Dialkylbiaryl 92% Excellent conversion for secondary amines.
4BrettPhos Pd G3 Dialkylbiaryl 95% Optimal for primary anilines.
5XantPhos Pd G3Bidentate (Wide Bite)60%Moderate; good for very difficult substrates but slower here.
Troubleshooting Guide
IssueRoot CauseSolution
Hydrodehalogenation (Cl replaced by H)Hydride source present or slow reductive elimination.Use anhydrous solvents. Switch to a bulkier ligand (e.g.,

) to accelerate reductive elimination.
Hydrolysis (Cl replaced by OH)Wet base or solvent; hydroxide attack.Ensure

is anhydrous. Add 3Å molecular sieves. Switch to

.
No Reaction (

)
Nucleophile too weak.Switch immediately to Method B (Pd-catalysis). Do not increase temp >100°C.
Regioselectivity Issues Attack at C2 or C6.Rare for this substrate. C4 is electronically most distinct. Lower temperature if observed.

Safety & Handling

  • Fluorinated Intermediates: The

    
     group is generally stable, but thermal decomposition can release HF. Avoid acidic workups at high temperatures.
    
  • Sensitizers: Chloropyrimidines are potent skin sensitizers. Handle in a fume hood with double nitrile gloves.

  • Palladium Waste: Segregate all heavy metal waste streams.

References

  • Reactivity of Chloropyrimidines

    • Title: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides.[1]

    • Source: ResearchG
    • URL:[Link]

  • Ligand Selection (BrettPhos/RuPhos): Title: G3 and G4 Buchwald Precatalysts. Source: Sigma-Aldrich (Merck).
  • Base Sensitivity of Electron-Deficient Heterocycles

    • Title: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling.
    • Source: PMC / NIH.
    • URL:[Link]

  • Regioselectivity in Pyrimidines

    • Title: A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine.[6]

    • Source: ACS Public
    • URL:[Link]

Sources

Application Note: Strategic Synthesis of Kinase Inhibitors Using Pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold

The pyrimidine heterocycle is arguably the most "privileged" scaffold in kinase inhibitor design. Its prevalence stems from its ability to mimic the adenine ring of ATP, forming critical hydrogen bonds with the kinase "hinge" region (residues connecting the N- and C-terminal lobes).

For drug discovery professionals, the synthetic challenge is not just constructing the ring, but decorating it regioselectively . A typical kinase inhibitor requires a "hinge binder" at C4/C2 and a "solubilizing/selectivity tail" extending into the solvent-exposed region or the hydrophobic back pocket.

This guide details the two dominant workflows for synthesizing these inhibitors:

  • The "Decorated Core" Approach: Sequential functionalization of commercially available di-halopyrimidines.

  • The "De Novo" Approach: Cyclization of guanidines with 1,3-electrophiles.

Strategic Rationale & Binding Mode

Before synthesis, understanding the target topology is critical. The pyrimidine N1 and C2-amino groups typically form a donor-acceptor motif with the kinase hinge backbone (e.g., Met318 in c-Abl).

Figure 1: ATP-Mimicry and Synthetic Logic

KinaseBinding cluster_SAR SAR Vectors ATP ATP (Adenine Core) Hinge Kinase Hinge Region (H-Bond Acceptor/Donor) ATP->Hinge Native Binding Pyrim Pyrimidine Scaffold (Inhibitor) Pyrim->Hinge Inhibitor Binding (N1 acceptor, C2-NH donor) C4 C4 Position: Hydrophobic Pocket/Gatekeeper Pyrim->C4 C2 C2 Position: Solvent Exposed Tail Pyrim->C2

Caption: Logical mapping of the pyrimidine scaffold to the kinase ATP-binding pocket. The N1/C2 interaction mimics the adenine N1/N6 interaction.

Workflow A: Sequential Functionalization of 2,4-Dichloropyrimidine

This is the industry-standard route for generating structure-activity relationship (SAR) libraries. The core principle is exploiting the reactivity difference between the C4 and C2 positions.

The Regioselectivity Rule

In 2,4-dichloropyrimidine, the C4 position is more electrophilic than C2.

  • Mechanism: The nitrogen atoms at positions 1 and 3 exert inductive electron withdrawal. The C4 carbon is para to N1 and ortho to N3, making it highly electron-deficient.

  • Consequence: Nucleophilic Aromatic Substitution (

    
    ) occurs preferentially at C4 under mild conditions.
    
Protocol 1: C4-Selective (The Hinge Binder Installation)

Objective: Install the hydrophobic aryl or heteroaryl group at C4.

Reagents:

  • Substrate: 2,4-Dichloropyrimidine (1.0 equiv)

  • Nucleophile: Substituted Aniline or Phenol (1.0 equiv)

  • Base:

    
     (mild) or DIPEA (organic)
    
  • Solvent: Ethanol (protic solvents accelerate

    
    ) or n-Butanol
    

Step-by-Step:

  • Dissolution: Dissolve 2,4-dichloropyrimidine (2,4-DCP) in Ethanol (0.2 M concentration).

  • Addition: Cool to 0°C. Add the aniline nucleophile slowly.

  • Basification: Add DIPEA (1.2 equiv).

  • Reaction: Stir at 0°C to RT. Do not heat initially. Heating promotes C2 substitution (bis-addition).

  • Monitoring: Monitor by TLC/LC-MS. The mono-substituted product (4-chloro-2-amino-pyrimidine derivative) usually has a lower Rf than the starting material but higher than the bis-product.

  • Workup: Precipitate by adding water. Filter the solid.[1] If oil forms, extract with EtOAc.

Expert Insight: If regioselectivity is poor (approx. 80:20 mixture of C4:C2), switch solvent to IPA/Water (1:1) and keep the temperature strictly at 0°C. The water enhances the hydrophobic effect, often improving selectivity for the C4 position.

Protocol 2: C2-Functionalization (The Tail Installation)

Once the C4 position is occupied, the pyrimidine ring becomes electron-rich (deactivated), making the remaining C2-chlorine sluggish to


.

Decision Matrix:

  • If Nucleophile is Aliphatic Amine: Use forcing

    
     conditions (High Temp).
    
  • If Nucleophile is Aniline/Weak Nucleophile: Use Buchwald-Hartwig Cross-Coupling.

Option A: Buchwald-Hartwig Amination (Preferred for Anilines)

This method is essential when installing aromatic amines at C2, a common feature in drugs like Imatinib .

Reagents:

  • Substrate: 2-Chloro-4-substituted-pyrimidine[2]

  • Nucleophile: Aniline derivative (1.2 equiv)

  • Catalyst:

    
     (2-5 mol%)
    
  • Ligand: Xantphos or BrettPhos (highly recommended for pyrimidines)

  • Base:

    
     (mild) or 
    
    
    
    (strong)
  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step:

  • Inert Atmosphere: Flame-dry a reaction vial and purge with Argon/Nitrogen.

  • Loading: Add substrate, aniline,

    
     (2.0 equiv), 
    
    
    
    (0.05 equiv), and Xantphos (0.1 equiv).
  • Solvent: Add degassed 1,4-Dioxane.

  • Heating: Seal and heat to 100°C for 4–12 hours.

  • Purification: Filter through Celite to remove Pd. Concentrate and purify via flash chromatography (DCM/MeOH gradient).

Self-Validating Check:

  • LC-MS: Look for the loss of the Chlorine isotope pattern (3:1 ratio of M:M+2) and appearance of the clean product mass.

  • NMR: The disappearance of the C2-Cl signal and appearance of the NH singlet (often broad, >9 ppm).

Workflow B: De Novo Ring Synthesis

When the substitution pattern is impossible to achieve via chloropyrimidine displacement (e.g., alkyl groups at C4/C6), build the ring from scratch.

Protocol 3: Guanidine-Dicarbonyl Condensation

Objective: Synthesis of 2-amino-4,6-disubstituted pyrimidines.

Reagents:

  • Guanidine Hydrochloride (1.0 equiv)

  • 1,3-Diketone or

    
    -Ketoester (1.0 equiv)
    
  • Base:

    
     or NaOEt
    
  • Solvent: Ethanol (reflux)

Step-by-Step:

  • Free Basing: Dissolve Guanidine HCl in Ethanol. Add Base (1.1 equiv) to generate free guanidine in situ.

  • Condensation: Add the 1,3-dicarbonyl compound.

  • Cyclization: Reflux for 6–12 hours.

  • Isolation: Cool to RT. The product often precipitates. If not, evaporate solvent and recrystallize from EtOH/Water.

Visualizing the Synthetic Decision Tree

Figure 2: Synthetic Pathway Selection

SynthesisFlow Start Target: Pyrimidine Kinase Inhibitor Decision Are substituents accessible via Nucleophilic Displacement? Start->Decision RouteA Route A: Decorated Core (Start with 2,4-DCP) Decision->RouteA Yes RouteB Route B: De Novo (Start with Guanidine) Decision->RouteB No (Alkyl/Aryl C-C bonds needed) Step1 Step 1: C4-Selective SNAr (0°C, Kinetic Control) RouteA->Step1 Step2_SNAr Step 2a: C2 SNAr (Aliphatic Amines, Heat) Step1->Step2_SNAr Strong Nucleophile Step2_Pd Step 2b: Buchwald-Hartwig (Anilines, Pd-Cat) Step1->Step2_Pd Weak Nucleophile

Caption: Decision matrix for selecting the optimal synthetic route based on target substituent electronics.

Data Summary: Reaction Optimization

The following table summarizes conditions for optimizing the critical C2-amination step (the most common failure point).

ParameterCondition A (Standard)Condition B (Forcing)Condition C (Catalytic)
Method


(Acid Mediated)
Buchwald-Hartwig
Substrate Aliphatic AminesHindered AminesAnilines / Weak Nucleophiles
Reagents DIPEA, n-BuOHHCl (cat.), IPA

, Xantphos,

Temp 80–100°C120–140°C (Microwave)90–110°C
Typical Yield 70–90%40–60%60–85%
Common Issue Incomplete conversionDecomposition / TarCatalyst poisoning (S/N atoms)

References

  • Regioselectivity Mechanisms: WuXi AppTec. (2025). QM Magic Class: Regioselectivity of SNAr on 2,4-Dichloropyrimidines. Link

  • Buchwald-Hartwig Protocols: Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link

  • FDA Approved Inhibitors: Roskoski, R. (2019).[3] Properties of FDA-approved small molecule protein kinase inhibitors. Pharmacological Research. Link

  • Microwave Synthesis: Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis. Angewandte Chemie. Link

  • General Pyrimidine Synthesis: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. Link

Sources

Application Notes and Protocols: Palladium-Catalyzed C-N Bond Formation with 4-Chloro-6-methoxy-2-(trifluoromethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of C-N Bond Formation in Heterocyclic Chemistry

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science.[1] Aryl and heteroaryl amines are prevalent structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional organic materials.[2] Among the myriad of heterocyclic scaffolds, pyrimidine derivatives are of particular interest due to their presence in numerous biologically active compounds, including kinase inhibitors and antiviral agents.[3][4]

The palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of C-N bonds, largely overcoming the limitations of traditional methods like nucleophilic aromatic substitution (SNAr), which often require harsh reaction conditions and have a limited substrate scope.[5][6] This application note provides a detailed guide to the palladium-catalyzed C-N cross-coupling of various amines with 4-chloro-6-methoxy-2-(trifluoromethyl)pyrimidine, a key intermediate in the synthesis of complex molecules.

The substrate, this compound, presents a unique electronic profile. The potent electron-withdrawing trifluoromethyl group at the 2-position significantly activates the pyrimidine ring, while the methoxy group at the 6-position is electron-donating. This electronic landscape influences the reactivity of the C4-Cl bond, making the selection of an appropriate catalytic system crucial for achieving high efficiency and selectivity in C-N bond formation.

Mechanism of the Buchwald-Hartwig Amination: A Catalytic Cycle

The generally accepted mechanism for the Buchwald-Hartwig amination involves a palladium(0) catalyst and proceeds through a series of well-defined steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[5][7]

Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Complex L-Pd(II)(Ar)(X) Pd0->OxAdd Ar-X AmineCoord Amine Coordination [L-Pd(II)(Ar)(HNR'R'')]⁺X⁻ OxAdd->AmineCoord HNR'R'' Amido Palladium Amido Complex L-Pd(II)(Ar)(NR'R'') AmineCoord->Amido Base Amido->Pd0 Product Ar-NR'R'' (Product) Amido->Product Reductive Elimination BaseH [Base-H]⁺X⁻ Amido->BaseH Product->Pd0 ArX Ar-X (Aryl Halide) ArX->OxAdd Amine HNR'R'' (Amine) Amine->AmineCoord Base Base Base->Amido

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

Optimizing the Reaction: Key Parameters and Considerations

The success of the Buchwald-Hartwig amination of this compound hinges on the careful selection of several key parameters: the palladium precursor, the ligand, the base, and the solvent.

Palladium Precursors

A variety of palladium(0) and palladium(II) sources can be used. Common Pd(II) precursors like Pd(OAc)₂ and PdCl₂ require in-situ reduction to the active Pd(0) species.[7] Pre-formed Pd(0) sources such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) are also widely used.[3] For improved reproducibility and handling, palladacycle precatalysts, often referred to as G2, G3, or G4 precatalysts, are highly recommended. These are air-stable and efficiently generate the active L-Pd(0) species in the presence of a base.[8]

Ligands: The Heart of the Catalyst

The choice of phosphine ligand is critical for stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle. For electron-deficient heteroaryl chlorides like our substrate, sterically hindered and electron-rich biarylphosphine ligands are generally the most effective.

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene): A versatile bidentate ligand often successful for a wide range of C-N couplings.[3]

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): A highly effective bulky monophosphine ligand, particularly for challenging couplings.

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Another powerful bulky monophosphine ligand known for its high reactivity.

Bases

The base plays a crucial role in the deprotonation of the amine to form the palladium amido complex. The choice of base depends on the pKa of the amine and the functional group tolerance of the substrates.

  • Strong Bases (NaOt-Bu, KOt-Bu, LHMDS): Sodium tert-butoxide is a commonly used strong, non-nucleophilic base that is effective for a wide range of amines.[6]

  • Weaker Bases (Cs₂CO₃, K₂CO₃, K₃PO₄): These are often used for substrates that are sensitive to strong bases. They may require higher reaction temperatures to achieve good conversion.[3]

Solvents

Anhydrous, aprotic solvents are typically used to prevent catalyst deactivation and unwanted side reactions.

  • Toluene and Dioxane: These are the most common solvents for Buchwald-Hartwig aminations.[3]

  • DMF (N,N-Dimethylformamide): Can be a good choice for less soluble substrates, but care must be taken as it can sometimes participate in side reactions at high temperatures.

Experimental Protocols

The following protocols are provided as a starting point for the palladium-catalyzed C-N coupling with this compound. Optimization of catalyst, ligand, base, and temperature may be necessary for specific amine coupling partners.

Protocol 1: General Procedure for the Amination of this compound with Primary and Secondary Aliphatic Amines

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Combine this compound, palladium precatalyst, ligand, and base in a Schlenk tube. B Evacuate and backfill with an inert gas (e.g., Argon) three times. A->B C Add the amine and anhydrous solvent via syringe. B->C D Heat the reaction mixture to the desired temperature with stirring. C->D E Monitor reaction progress by TLC or LC-MS. D->E F Cool to room temperature and dilute with an organic solvent. E->F G Filter through a pad of celite to remove the catalyst. F->G H Wash the filtrate with water and brine. G->H I Dry the organic layer, concentrate, and purify by column chromatography. H->I

Figure 2: General experimental workflow for the Buchwald-Hartwig amination.

Materials:

  • This compound (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.4 mmol)

  • Anhydrous solvent (e.g., Toluene or Dioxane, 5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add this compound, the palladium precatalyst, the ligand, and the base.

  • Evacuate the tube and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle two more times.

  • Add the anhydrous solvent via syringe, followed by the amine.

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Amination with Aryl Amines

For less nucleophilic aryl amines, a more active catalytic system and potentially higher temperatures may be required.

Materials:

  • This compound (1.0 mmol)

  • Aryl amine (1.2 mmol)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Base (e.g., Cesium carbonate, 2.0 mmol)

  • Anhydrous solvent (e.g., Dioxane, 5 mL)

Procedure:

  • Follow steps 1-3 from Protocol 1, using the materials listed above.

  • Seal the tube and heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction as described in Protocol 1.

  • Follow the work-up and purification steps as outlined in Protocol 1.

Data Presentation: Representative Reaction Conditions

The following table summarizes recommended starting conditions for the C-N coupling of this compound with various classes of amines.

Amine TypePalladium Precatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)
Primary AliphaticPd₂(dba)₃ (2)Xantphos (4)NaOt-Bu (1.4)Toluene80-100
Secondary AliphaticRuPhos Pd G3 (2)-NaOt-Bu (1.4)Dioxane80-100
Primary ArylXPhos Pd G3 (2)-Cs₂CO₃ (2.0)Dioxane100-120
Secondary ArylBrettPhos Pd G3 (2)-K₃PO₄ (2.0)Toluene100-120

Troubleshooting and Scientific Insights

  • Low Yield or No Reaction:

    • Catalyst Inactivity: Ensure all reagents and solvents are anhydrous. The quality of the palladium precursor and ligand is paramount. Consider using a pre-formed palladacycle for better consistency.

    • Insufficient Base Strength: For weakly nucleophilic amines, a stronger base like LHMDS may be required. Conversely, for base-sensitive substrates, a weaker base like K₃PO₄ with a higher reaction temperature might be optimal.[6]

    • Ligand Choice: The electronic and steric properties of the amine will dictate the optimal ligand. A small screen of ligands (e.g., Xantphos, XPhos, RuPhos) is often beneficial.

  • Side Reactions:

    • Hydrodehalogenation: This side product, where the chlorine is replaced by hydrogen, can sometimes be observed. This may be minimized by ensuring a sufficiently high concentration of the amine and avoiding excessively high temperatures.

    • Competing SNAr: The electron-deficient nature of the pyrimidine ring can make it susceptible to direct nucleophilic aromatic substitution, especially with highly nucleophilic amines.[9] If SNAr is a significant competing pathway, lowering the reaction temperature and ensuring the palladium catalyst is active may favor the desired Buchwald-Hartwig pathway.

Conclusion

The palladium-catalyzed C-N bond formation with this compound is a highly effective method for the synthesis of a diverse range of substituted aminopyrimidines. By carefully selecting the palladium precursor, ligand, base, and solvent, researchers can achieve high yields and excellent functional group tolerance. The protocols and insights provided in this application note serve as a robust starting point for scientists and drug development professionals working to construct complex molecular architectures based on the pyrimidine scaffold.

References

  • [Synthesis of Pyrimidine Conjugates with 4-(6-Amino-hexanoyl)-7,8-difluoro-3,4-dihydro-3-methyl-2H-[3][5]benzoxazine and Evaluation of Their Antiviral Activity - MDPI]([Link])

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 4-Chloro-6-methoxy-2-(trifluoromethyl)pyrimidine Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-Chloro-6-methoxy-2-(trifluoromethyl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this critical synthetic intermediate. Our focus is on providing not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your laboratory work.

Introduction: The Importance of Purity

This compound is a versatile heterocyclic building block in medicinal chemistry and materials science. The purity of this intermediate is paramount, as residual impurities can lead to complex side reactions in subsequent steps, complicate product isolation, and compromise the biological activity and safety profile of the final active pharmaceutical ingredient (API). This guide provides a systematic approach to analyzing and purifying crude reaction mixtures to achieve high-purity material.

Section 1: Initial Assessment - Understanding Your Crude Mixture

Before any purification attempt, a thorough analysis of the crude reaction mixture is essential. This initial assessment informs the selection of the most effective purification strategy.

Q1: What are the most common impurities I should expect in my crude this compound reaction mixture?

A1: The impurity profile is intrinsically linked to the synthetic route employed. A common synthesis involves the chlorination of a pyrimidinol precursor or the nucleophilic substitution of a dichloropyrimidine. Based on these pathways, you can anticipate several classes of impurities.[1]

Table 1: Common Impurities and Their Origins

Impurity ClassSpecific ExampleProbable OriginRelative Polarity (on Silica)
Unreacted Starting Material 4,6-Dichloro-2-(trifluoromethyl)pyrimidineIncomplete reaction during methoxylation.Less polar than product
4-Hydroxy-6-methoxy-2-(trifluoromethyl)pyrimidineIncomplete chlorination of the pyrimidinol.More polar than product
Reaction Intermediates 4-Chloro-6-hydroxy-2-(trifluoromethyl)pyrimidineHydrolysis of a dichloro- starting material.More polar than product
Side-Products 4,6-Dimethoxy-2-(trifluoromethyl)pyrimidineOver-reaction with the methoxide source.Similar polarity to product
Reagent-Derived Byproducts Phosphorus-based residuesUse of chlorinating agents like POCl₃.[2]Highly polar / baseline
Inorganic Salts Sodium Chloride (NaCl)Byproduct of Williamson-ether type synthesis.[1]Highly polar / water-soluble
Q2: What analytical techniques are recommended for analyzing the crude mixture?

A2: A multi-faceted analytical approach is recommended:

  • Thin-Layer Chromatography (TLC): This is your primary tool for rapid assessment. It helps visualize the number of components, estimate their relative polarities, and select a suitable solvent system for column chromatography.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative data on the purity of your crude product and can resolve impurities that are difficult to separate by TLC. A reverse-phase C18 column is a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities and confirming the mass of your target compound and related byproducts.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are invaluable for structural confirmation of the desired product and for identifying and quantifying structurally similar impurities.

Section 2: Purification Strategy - A Decision-Making Workflow

The choice between column chromatography and recrystallization depends on the physical state of your crude product and its impurity profile.

Purification Workflow cluster_start Start cluster_analysis Analysis cluster_decision Decision Point cluster_purification Purification Methods cluster_end Finish Start Crude Reaction Mixture Analysis Analyze by TLC / HPLC Start->Analysis Decision Is crude product >90% pure? Is it a solid? Analysis->Decision Recrystallization Recrystallization Decision->Recrystallization Yes Chromatography Column Chromatography Decision->Chromatography No Purity_Check Final Purity Analysis (HPLC, NMR) Recrystallization->Purity_Check Chromatography->Purity_Check Pure_Product Pure Product (>99%) Purity_Check->Pure_Product

Caption: Decision workflow for purification method selection.

Section 3: Protocol & Troubleshooting for Column Chromatography

Column chromatography is the most versatile method for purifying complex mixtures or when the target compound is an oil.[3]

Experimental Protocol: Normal-Phase Chromatography
  • Solvent System Selection: Using TLC, identify a solvent system (e.g., Hexane:Ethyl Acetate) that provides a retention factor (Rƒ) of 0.25-0.35 for the target compound. This Rƒ value typically ensures good separation from both less polar and more polar impurities.

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in your initial, low-polarity eluent. A silica-to-crude-product weight ratio of 40:1 to 50:1 is recommended for good resolution. Pack the column evenly, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of a solvent like dichloromethane (DCM) and carefully apply it to the top of the silica bed.

    • Dry Loading: If solubility is an issue, dissolve the crude product, add a small portion of silica gel, and evaporate the solvent to create a free-flowing powder. Carefully add this powder to the top of the packed column. This method often provides superior resolution.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 95:5 Hexane:EtOAc).[1] Gradually increase the polarity of the eluent (gradient elution) to move your compound down the column. Collect fractions and monitor them by TLC.

  • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator.

Table 2: Example Gradient Elution for Column Chromatography

StepSolvent System (Hexane:EtOAc)Column Volumes (CV)Purpose
195:53-5 CVElute non-polar impurities.
290:10 to 80:20 (Gradient)10-15 CVElute the target compound.
350:503-5 CV"Flush" the column of highly polar impurities.
Troubleshooting Guide: Column Chromatography

Q: My compound is streaking or "tailing" on the column/TLC plate. What's wrong? A: Peak tailing is common with nitrogen-containing heterocycles due to interaction with acidic silanol groups on the silica surface.

  • Solution: Add a small amount (0.1-0.5% ) of a basic modifier like triethylamine (NEt₃) or a polar modifier like methanol to your mobile phase. This will cap the active sites on the silica gel, improving the peak shape.

Q: My product seems to be degrading on the column. How can I prevent this? A: 4-chloro-pyrimidines can be susceptible to hydrolysis on acidic silica gel.[3][4]

  • Solution 1: Deactivate the silica gel by pre-treating it with a solution of your eluent containing 1-2% triethylamine, then re-packing the column.

  • Solution 2: Use a less acidic stationary phase, such as neutral alumina, if degradation is severe.

Q: The separation between my product and an impurity is poor. A: This indicates an unoptimized solvent system.

  • Solution 1: Switch to a different solvent system. Try replacing ethyl acetate with dichloromethane (DCM) or methyl tert-butyl ether (MTBE) to alter the selectivity.

  • Solution 2: Run a shallower gradient. A slower increase in eluent polarity will improve the resolution between closely eluting compounds.

Section 4: Protocol & Troubleshooting for Recrystallization

Recrystallization is a highly effective and economical method for purifying compounds that are solid at room temperature and have a purity of >90%.[5] The principle relies on the differential solubility of the compound and its impurities in a solvent at different temperatures.[6]

Experimental Protocol: Single-Solvent Recrystallization
  • Solvent Selection: Choose a solvent in which your compound is highly soluble at boiling temperature but sparingly soluble at room temperature or 0 °C.[6] Common solvents to test include hexanes, ethanol, isopropanol, ethyl acetate, and toluene.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser) with stirring. Continue adding small portions of hot solvent until the solid just dissolves completely.[7]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon (1-2% by weight).[1] Re-heat the mixture to boiling for a few minutes.

  • Hot Filtration: If carbon was added or if insoluble impurities are present, perform a hot gravity filtration to remove them.[7]

  • Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming large, pure crystals.[6] Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[8]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.[8]

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Troubleshooting Guide: Recrystallization

Recrystallization Troubleshooting Start Problem Occurs During Recrystallization OilingOut Compound 'Oils Out' Start->OilingOut NoCrystals No Crystals Form Start->NoCrystals LowYield Recovery is Very Low Start->LowYield Sol1 Solution: 1. Re-heat to dissolve oil. 2. Add more solvent. 3. Allow to cool much slower. OilingOut->Sol1 Cause: Solution too saturated or cooling too fast. Sol2 Solution: 1. Evaporate some solvent. 2. Scratch inner wall of flask. 3. Add a seed crystal. NoCrystals->Sol2 Cause: Solution is not supersaturated. Sol3 Solution: 1. Use minimum boiling solvent. 2. Ensure thorough cooling in ice bath. 3. Consider a different solvent. LowYield->Sol3 Cause: Too much solvent used or compound is too soluble.

Caption: Troubleshooting common recrystallization issues.

Q: I used a two-solvent system (e.g., DCM/Hexane) and my compound precipitated as an oil. A: Oiling out in a two-solvent system often happens when the anti-solvent is added too quickly to a hot solution.

  • Solution: Add the anti-solvent dropwise at or near the boiling point of the primary solvent until persistent cloudiness is observed. Then, allow the solution to cool slowly without disturbance.[9]

Section 5: Post-Purification Handling and Storage
Q3: How should I store my pure this compound?

A3: The compound is a liquid or low-melting solid. Due to the reactive chloro group, long-term stability is a concern.

  • Storage Conditions: Store the purified compound in a tightly sealed container under an inert atmosphere (nitrogen or argon). For long-term storage, keep it in a freezer at -20°C. This minimizes degradation from atmospheric moisture and potential hydrolysis.

References
  • BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. BenchChem Technical Support.
  • BenchChem. (2025). avoiding common pitfalls in pyrimidine thione synthesis. BenchChem Technical Support.
  • ChemicalBook. (2025). 4-Chloro-6-trifluoromethylpyrimidine | 37552-81-1. ChemicalBook.
  • Recrystallization1. (2019).
  • Freie Universität Berlin Refubium. (2025). Optimization of 6-(trifluoromethyl)
  • BenchChem. (2025).
  • MIT OpenCourseWare.
  • Sigma-Aldrich. 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine. Sigma-Aldrich.
  • Chemistry LibreTexts. (2023).
  • Google Patents. (2016). CN105906571A - Synthesis process of azoxystrobin intermediate 4-chloro-6-(2-nitrile phenoxy) pyrimidine.
  • MIT Digital Lab Techniques Manual. (2010).
  • Recrystalliz
  • ResearchGate. (n.d.). Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and attempted synthesis of 5-chlorinated pyrimidines 4 and 6.
  • Sigma-Aldrich. 4-Chloro-6-methyl-2-trifluoromethylpyrimidine. Sigma-Aldrich.
  • MDPI. (2016). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. MDPI.
  • BenchChem. (2025). methods for the removal of stubborn impurities from 4,6-diethoxypyrimidine. BenchChem Technical Support.
  • BenchChem. (2025). stability issues of 4-Chloro-6-isopropylpyrimidin-2-amine under acidic conditions. BenchChem Technical Support.
  • Green Chemistry. (2023). Scale-up Preparation, Column Chromatography-Free Purification of Protected Carbonyl Containing Biomass Molecules and Their Deriv.

Sources

Controlling regioselectivity in SNAr reactions of substituted pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-SNAR-REGIO-001 Support Tier: Level 3 (Senior Application Scientist) Status: Open Topic: Controlling C4 vs. C2 Selectivity in Substituted Pyrimidines

Core Directive & Executive Summary

Welcome to the Advanced Synthesis Support Center. You are likely here because your nucleophilic aromatic substitution (SNAr) on a poly-halogenated pyrimidine yielded a regioisomeric mixture, or worse, the wrong isomer entirely.

The "Golden Rule" of Pyrimidine SNAr: In an unsubstituted 2,4-dihalopyrimidine, nucleophilic attack occurs preferentially at the C4 position (para-like) rather than the C2 position (ortho-like).

  • Why? The intermediate Meisenheimer complex formed at C4 is stabilized by resonance involving both ring nitrogen atoms (N1 and N3). Attack at C2 also enjoys stabilization, but the C4 transition state is generally lower in energy (approx. 0.7–1.0 kcal/mol lower) due to superior inductive electron withdrawal and LUMO coefficient magnitude.

The "Exceptions" (Where you likely failed): Regiocontrol flips or degrades when:

  • Sterics: A bulky substituent at C5 blocks C4, forcing attack at C2.

  • Electronics: Strong electron-donating groups (EDGs) at C6 can deactivate C4.

  • Directing Groups: Specific nucleophiles (e.g., alkoxides) can H-bond with sulfones/leaving groups to direct attack to C2.

Diagnostic Decision Matrix (Troubleshooting)

Before proceeding to protocols, use this logic flow to determine your experimental strategy.

Pyrimidine_Regio_Logic Start START: Select Substrate Subst_24 2,4-Dichloropyrimidine Start->Subst_24 Subst_246 2,4,6-Trichloropyrimidine Start->Subst_246 Check_C5 Is there a bulky group at C5? Subst_24->Check_C5 Result_C4 Outcome: C4 Selective (Major) Subst_246->Result_C4 Attack at C4/C6 (Equivalent) Check_Nu Nucleophile Type? Check_C5->Check_Nu No (H, F, Me) Result_C2 Outcome: C2 Selective (Major) Check_C5->Result_C2 Yes (e.g., -Ph, -tBu) Check_Nu->Result_C4 Amine / Thiol Check_Nu->Result_C2 Alkoxide (with directing group) Result_Mix Outcome: Mixture (Separation Required) Result_C4->Result_Mix High Temp / Strong Base

Figure 1: Decision matrix for predicting regioselectivity based on substrate substitution and nucleophile class.

Technical Deep Dive & FAQs

Q1: Why did my reaction with 2,4-dichloropyrimidine give a 60:40 mixture?

Diagnosis: You likely operated under thermodynamic control rather than kinetic control.

  • Mechanism: While C4 is the kinetic product (forms faster), the energy difference between the C2 and C4 transition states is small (<1 kcal/mol). If you run the reaction in high-boiling solvents (DMSO, DMF) at elevated temperatures (>80°C) or use a highly reactive nucleophile without cooling, you overcome the activation barrier for both pathways.

  • Fix:

    • Lower Temperature: Run the reaction at 0°C or -78°C (if possible).

    • Solvent Switch: Use a less polar solvent (THF or DCM) if solubility permits. Polar aprotic solvents (DMF/NMP) accelerate the reaction indiscriminately.

    • Base Choice: Use a non-nucleophilic base (DIPEA) rather than inorganic carbonates if heating is required, to avoid heterogeneous surface effects.

Q2: How do I force substitution at C2 first?

Diagnosis: You are fighting the natural electrophilicity of the ring.

  • Strategy A (The "Blocker"): Use a starting material with a bulky group at C5. Steric hindrance at C5 effectively shields C4, directing the nucleophile to C2.

  • Strategy B (The "Directing Group"): If your leaving group is a sulfone (e.g., 2-MeSO2-4-Cl-pyrimidine), alkoxide nucleophiles will attack C2 selectively. This is due to a hydrogen-bond interaction between the alkoxide oxygen and the sulfone methyl protons, guiding the nucleophile to the C2 position.[1][2]

  • Strategy C (The "Cheater"): Do not use SNAr. Use Palladium-catalyzed cross-coupling.[2][3][4] Certain bulky Pd-NHC catalysts can invert selectivity to C2, although this is rare and substrate-dependent.

Q3: I have 2,4,6-trichloropyrimidine. Where does the first amine go?

Answer: It goes to C4 (or C6) .

  • Reasoning: C2 has the lowest LUMO coefficient. In a symmetric trichloropyrimidine, C4 and C6 are equivalent and highly reactive.

  • Protocol Note: Use exactly 1.0 equivalent of amine at 0°C. Using excess amine will lead to 4,6-disubstitution.

Validated Experimental Protocols

Protocol A: C4-Selective Amination of 2,4-Dichloropyrimidine

Target: Kinetic Control

Reagents:

  • 2,4-Dichloropyrimidine (1.0 equiv)

  • Amine (0.95 equiv) — Slight deficit prevents over-reaction

  • Triethylamine (Et3N) (1.2 equiv)

  • Solvent: Ethanol (EtOH) or THF

Step-by-Step:

  • Dissolution: Dissolve 2,4-dichloropyrimidine in THF (0.2 M concentration). Cool the solution to 0°C in an ice bath.

  • Addition: Mix the amine and Et3N in a separate vial. Add this mixture dropwise to the pyrimidine solution over 30 minutes. Crucial: Slow addition keeps the local concentration of nucleophile low, favoring the faster reaction (C4).

  • Monitoring: Stir at 0°C for 2 hours. Monitor by TLC or LCMS. You should see the mono-substituted product (C4).

  • Workup: Evaporate solvent. Partition between EtOAc and Water. The C4 isomer is usually the major product (>90:10 ratio).

Protocol B: Separation of Regioisomers

If you end up with a mixture, use these physicochemical differences:

FeatureC4-IsomerC2-Isomer
Polarity (TLC) Generally less polar (higher Rf)Generally more polar (lower Rf)
Solubility Higher solubility in non-polar solventsLower solubility; often crystallizes first
1H NMR C5-H appears as a doublet (approx.[5] 6.5 ppm)C5-H often shifts downfield slightly
UV Absorbance

often red-shifted

often blue-shifted

References & Authority

  • Mechanistic Grounding (QM & LUMO):

    • WuXi AppTec QM Magic Class. Chapter 29: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.

    • Source: [Link]

  • Directing Effects (Sulfones/Alkoxides):

    • WuXi AppTec QM Magic Class. Chapter 48: Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine.

    • Source: [Link]

  • Experimental Validation (C4 Selectivity):

    • Stroup, B. W., et al.[6] (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine.[6][7] Organic Letters.

    • Source: [Link]

  • C2-Selective Catalysis (The "Workaround"):

    • Diao, T., et al. (2020).[8][9] Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. National Institutes of Health / JACS.

    • Source: [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Alternative Reagents for Trifluoromethylation of Pyrimidine Rings

Author: BenchChem Technical Support Team. Date: February 2026

The introduction of a trifluoromethyl (CF3) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Its unique electronic properties—high electronegativity, metabolic stability, and lipophilicity—can dramatically enhance the pharmacological profile of a drug candidate.[1] Pyrimidine rings, being a privileged core in numerous pharmaceuticals and agrochemicals, are prime targets for this modification.[2][3][4] However, the direct and selective incorporation of a CF3 group onto a pyrimidine ring is not trivial. The electron-deficient nature of the ring often complicates traditional synthetic approaches.

This guide provides an in-depth comparison of alternative reagents for the trifluoromethylation of pyrimidines, moving beyond a simple listing of options. We will explore the mechanistic underpinnings of radical, electrophilic, and nucleophilic strategies, offering field-proven insights into why certain reagents are chosen for specific applications. Each section is supported by experimental data, detailed protocols, and a complete, verifiable list of references.

The Three Pillars of Trifluoromethylation: A Mechanistic Overview

The choice of a trifluoromethylating reagent is fundamentally a choice of mechanism. The CF3 group can be delivered as a radical (CF3•), an electrophile (CF3+), or a nucleophile (CF3-). Understanding the nature of the pyrimidine substrate and the desired regioselectivity is critical to selecting the appropriate pathway.

Radical Trifluoromethylation: The C-H Functionalization Powerhouse

For direct C-H functionalization of heterocycles, radical trifluoromethylation is often the most effective strategy. This approach avoids the need for pre-functionalizing the pyrimidine ring with a leaving group, making it ideal for late-stage modifications.[5]

Key Reagent: Sodium Trifluoromethanesulfinate (CF3SO2Na, Langlois' Reagent)

Langlois' reagent is an inexpensive, bench-stable solid that serves as an excellent precursor to the trifluoromethyl radical.[6][7] Its utility in the direct trifluoromethylation of medicinally relevant heterocycles has been extensively demonstrated.[8]

Causality of Experimental Choice: The reaction is typically initiated by an oxidant, such as tert-butyl hydroperoxide (TBHP), which facilitates the single-electron transfer (SET) process to generate the electrophilic trifluoromethyl radical (•CF3).[6] This radical species preferentially attacks electron-rich C-H bonds. However, in the context of electron-deficient pyrimidines, the reaction proceeds at the most nucleophilic position available, often dictated by the substrate's innate electronic properties.[6][8] The use of a biphasic system (e.g., CH2Cl2/H2O) is often critical for achieving high yields, as it helps manage the reaction exotherm and reagent solubility.[6]

Diagram 1: General Mechanism for Radical Trifluoromethylation

G cluster_0 Radical Generation cluster_1 Reaction with Pyrimidine CF3SO2Na CF3SO2Na (Langlois' Reagent) CF3_rad •CF3 (Trifluoromethyl Radical) CF3SO2Na->CF3_rad SET Oxidant Oxidant (e.g., TBHP) Oxidant->CF3_rad Pyrimidine Pyrimidine Ring CF3_rad->Pyrimidine Addition Intermediate Radical Adduct Intermediate Pyrimidine->Intermediate Product Trifluoromethylated Pyrimidine Intermediate->Product Oxidation [H•] loss

Caption: Generation of •CF3 from Langlois' reagent and its subsequent addition to a pyrimidine ring.

Comparative Data: Radical C-H Trifluoromethylation of N-Heterocycles
SubstrateReagent/ConditionsYield (%)Reference
4-t-butylpyridineCF3SO2Na, TBHP, CH2Cl2/H2O75[6]
4-acetylpyridineCF3SO2Na, TBHP, CH2Cl2/H2O81[8]
CaffeineCF3SO2Na, TBHP, CH2Cl2/H2O85[6][8]
DeoxyuridineCF3SO2Na, TBHP, H2OModerate[7]
Experimental Protocol: Direct C-H Trifluoromethylation of 4-acetylpyridine

This protocol is adapted from the work of Baran et al. and demonstrates a robust method for heterocycle trifluoromethylation.[8]

  • Reaction Setup: To a vial equipped with a magnetic stir bar, add 4-acetylpyridine (1.0 equiv), sodium trifluoromethanesulfinate (Langlois' reagent, 2.0 equiv), dichloromethane (DCM, 0.2 M), and water (0.2 M).

  • Initiation: Cool the biphasic mixture to 0 °C in an ice bath. Add tert-butyl hydroperoxide (TBHP, 70 wt. % in H2O, 3.0 equiv) dropwise over 5 minutes. Causality Note: Slow addition is crucial to control the exotherm of the reaction.

  • Reaction: Remove the ice bath and allow the reaction to stir vigorously at room temperature for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the mixture with DCM and transfer to a separatory funnel. Wash with a saturated aqueous solution of sodium thiosulfate to quench any remaining oxidant, followed by saturated aqueous sodium bicarbonate and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the trifluoromethylated product.

Electrophilic Trifluoromethylation: Precision Through Activation

Electrophilic reagents deliver a formal "CF3+" cation and are invaluable for targeting specific, pre-activated positions on a pyrimidine ring.[9] These reagents are typically more expensive and reactive than radical precursors but offer excellent control.

Key Reagents: Togni and Umemoto Reagents
  • Togni Reagents: These are hypervalent iodine(III)-CF3 compounds, such as 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni Reagent II).[10][11][12] They are prized for their mildness and high functional group compatibility.[13]

  • Umemoto Reagents: These are S-(trifluoromethyl)dibenzothiophenium salts.[14][15] They are powerful electrophilic agents capable of trifluoromethylating a wide range of nucleophiles.[16]

Causality of Experimental Choice: Direct electrophilic attack on an unactivated pyrimidine is challenging due to the ring's electron-deficient nature. Therefore, a key strategic consideration is the activation of the substrate. A groundbreaking approach involves the nucleophilic activation of the pyridine/quinoline ring system via hydrosilylation. This forms an electron-rich enamine intermediate that readily reacts with an electrophilic CF3+ source, achieving highly regioselective trifluoromethylation at the 3-position—a notoriously difficult position to functionalize directly.[17][18][19]

Diagram 2: 3-Position-Selective Trifluoromethylation Workflow

G cluster_0 Activation Step cluster_1 Trifluoromethylation Step Pyridine Pyridine/Quinoline Derivative Hydrosilylation Hydrosilylation (e.g., HSiMe2Ph, B(C6F5)3) Pyridine->Hydrosilylation Enamine N-Silyl Enamine Intermediate Hydrosilylation->Enamine CF3_Product 3-CF3-Pyridine Derivative Enamine->CF3_Product Electrophilic Attack Togni Togni Reagent II (Electrophilic CF3+) Togni->CF3_Product

Caption: Workflow for 3-position trifluoromethylation via nucleophilic activation and electrophilic attack.

Comparative Data: Electrophilic Trifluoromethylation
Substrate (Quinoline)Reagent/ConditionsYield (%)Reference
6-Bromoquinoline1. HSiMe2Ph, B(C6F5)3; 2. Togni Reagent II83[17]
4-Phenylquinoline1. HSiMe2Ph, B(C6F5)3; 2. Togni Reagent II74[17]
Quinoxyfen (Agrochemical)1. HSiMe2Ph, B(C6F5)3; 2. Togni Reagent II60[17]

Note: Data for quinolines is presented as a highly analogous and well-documented model for pyrimidine systems.

Experimental Protocol: 3-Position-Selective Trifluoromethylation of 6-Bromoquinoline

This protocol is based on the innovative method developed by Kuninobu and colleagues.[17][18]

  • Reaction Setup (Under Inert Atmosphere): In a glovebox, add 6-bromoquinoline (1.0 equiv) and tris(pentafluorophenyl)borane (B(C6F5)3, 0.05 equiv) to an oven-dried reaction tube. Add 1,2-dichloroethane (DCE, 0.2 M) and dimethylphenylsilane (HSiMe2Ph, 1.5 equiv).

  • Activation (Hydrosilylation): Seal the tube and heat the mixture at 85 °C for 16 hours. Causality Note: This step generates the crucial N-silyl enamine intermediate. The borane catalyst is essential for this transformation.

  • Trifluoromethylation: Cool the reaction mixture to 0 °C. Add Togni Reagent II (1.5 equiv) in one portion.

  • Reaction: Allow the mixture to warm to room temperature and stir for 16 hours.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by silica gel chromatography to obtain 6-bromo-3-(trifluoromethyl)quinoline.

Nucleophilic Trifluoromethylation: The Cross-Coupling Approach

Nucleophilic trifluoromethylation relies on a "CF3-" source to displace a leaving group, typically a halide, on the pyrimidine ring. This method offers excellent regiochemical control, as the site of trifluoromethylation is predetermined by the position of the leaving group.

Key Reagent: Trimethyl(trifluoromethyl)silane (TMSCF3, Ruppert-Prakash Reagent)

TMSCF3 is the most widely used and versatile reagent for delivering a nucleophilic trifluoromethyl group.[20][21] It is a stable liquid that requires activation by a nucleophilic initiator, such as a fluoride source (e.g., TBAF, CsF), to generate the transient, highly reactive trifluoromethyl anion.[22]

Causality of Experimental Choice: The direct reaction of the trifluoromethyl anion with an unactivated halopyrimidine can be sluggish. Therefore, transition metal catalysis, particularly with copper, is the dominant strategy.[23] Copper facilitates a cross-coupling reaction, likely involving the formation of a "CuCF3" intermediate, which then couples with the halopyrimidine.[24][25] This approach significantly broadens the substrate scope and allows the reaction to proceed under milder conditions.

Diagram 3: Copper-Mediated Nucleophilic Trifluoromethylation

Caption: Generation of a "CuCF3" species and its role in the catalytic cross-coupling cycle.

Comparative Data: Copper-Mediated Trifluoromethylation of Halopyrimidines & Analogs
SubstrateReagent/ConditionsYield (%)Reference
4-Iodopyridine[Ph2SCF3]+[OTf]-, Cu powder, DMF, 60 °C91[25]
2-Iodopyridine[Ph2SCF3]+[OTf]-, Cu powder, DMF, 60 °C85[25]
5-Iodouracil derivativeCuI, CF3SiMe3, KF, DMF, MicrowaveHigh[26]
2-Chloro-5-iodopyrimidine[Ph2SCF3]+[OTf]-, Cu powder, DMF, 60 °C83[25]

Note: The [Ph2SCF3]+[OTf]- reagent in the presence of copper can also act as a source for the "CuCF3" active species.[25]

Experimental Protocol: Copper-Mediated Trifluoromethylation of 2-Chloro-5-iodopyrimidine

This protocol is adapted from the method reported by Xiao et al. for the trifluoromethylation of heteroaromatic iodides.[25]

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere (e.g., Argon), add 2-chloro-5-iodopyrimidine (1.0 equiv), (S)-(trifluoromethyl)diphenylsulfonium triflate (Umemoto's-type reagent, 2.0 equiv), and copper powder (3.0 equiv).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF, 0.1 M).

  • Reaction: Seal the tube and heat the suspension in a preheated oil bath at 60 °C for 24 hours. Causality Note: The combination of the sulfonium salt and copper powder generates the active trifluoromethylating species in situ.

  • Workup: After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (3x) to remove DMF, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to isolate 2-chloro-5-(trifluoromethyl)pyrimidine.

Final Comparison and Outlook

The choice of a trifluoromethylation reagent for pyrimidine rings is a strategic decision guided by the desired regioselectivity, substrate availability, and tolerance for different reaction conditions.

Reagent ClassPrimary Reagent(s)MechanismBest For...Key AdvantagesKey Limitations
Radical Langlois' ReagentRadicalDirect C-H functionalizationCost-effective, stable reagent, good for late-stage modification.Regioselectivity can be difficult to control; often requires an oxidant.
Electrophilic Togni & Umemoto ReagentsElectrophilicSite-selective functionalization of activated ringsHigh reactivity, excellent regiocontrol with proper substrate activation.Reagents are expensive; requires substrate activation or pre-functionalization.
Nucleophilic Ruppert-Prakash ReagentNucleophilicCross-coupling with halopyrimidinesExcellent and predictable regioselectivity.Requires a pre-installed leaving group; often needs metal catalysis.

The field of trifluoromethylation is continuously evolving, with new reagents and catalytic systems being developed to offer milder conditions, broader functional group tolerance, and novel reactivity.[13][27][28] As our understanding of reaction mechanisms deepens, we can expect the development of even more selective and efficient methods for the synthesis of trifluoromethylated pyrimidines, further empowering drug discovery and development professionals.

References

  • An ab initio and DFT study of trifluoromethylation using Umemoto's reagent. Royal Society of Chemistry.
  • Fujita, M., et al. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences.
  • Caser, D., et al. (2014). Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. Chemistry – A European Journal.
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  • Pitré, S., et al. (2023). A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. Organic Letters.
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  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. National Institutes of Health.
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  • Matoušek, V., et al. (2014). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Chemical Reviews.
  • Wu, Q., et al. (2023). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry.
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  • Reagent of the month – November - Langlois reagent. SigutLabs. (2022).
  • Electrophilic Fluorination. Bryn Mawr College.
  • An overview of reductive trifluoromethylation reactions using electrophilic `+CF3' reagents. Royal Society of Chemistry.
  • Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent). Sigma-Aldrich.
  • Togni reagent II. Wikipedia.
  • Microwave Assisted Cu‐Mediated Trifluoromethylation of Pyrimidine Nucleosides. ResearchGate.
  • Application Progress of Langlois Reagent in Electrochemical Trifluoromethylation Reactions. Journal of Synthetic Chemistry.
  • Electrophilic Trifluoromethylation. Chem-Station. (2014).
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  • Trifluoromethylation of Arenes and Heterocycles via a Bench-Stable Photocaged Trifluoromethylation Reagent. Organic Letters.
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  • Li, X., et al. (2015). Copper-Mediated Trifluoromethylation Using Phenyl Trifluoromethyl Sulfoxide. Organic Letters.
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  • Wagner, J.R., et al. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules.
  • Togni Reagent II. Enamine.
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A Comparative Guide to LC-MS Analysis of 4-Chloro-6-methoxy-2-(trifluoromethyl)pyrimidine and Its Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge of a Multifunctional Pyrimidine

4-Chloro-6-methoxy-2-(trifluoromethyl)pyrimidine is a key building block in the synthesis of various biologically active molecules, owing to its multiple reactive sites. The presence of a chloro group, a methoxy group, and a trifluoromethyl group on the pyrimidine ring allows for a diverse range of chemical transformations. However, this reactivity also presents an analytical challenge: the potential for a variety of reaction products, including impurities, isomers, and degradation products, necessitates the development of highly specific and sensitive analytical methods to ensure the quality and purity of synthesized compounds.

This guide will compare and contrast two primary LC-MS approaches for the analysis of this compound and its reaction products: Reversed-Phase Liquid Chromatography (RPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC), both coupled with mass spectrometry. We will delve into the causality behind experimental choices and provide detailed, self-validating protocols.

Potential Reaction Products and Their Significance

A thorough understanding of the potential reaction products is crucial for developing a comprehensive analytical method. Based on the reactivity of the starting material, the following are key compounds to monitor:

  • Starting Material: this compound

  • Hydrolysis Product: 4-Hydroxy-6-methoxy-2-(trifluoromethyl)pyrimidine (a common degradation product)

  • Nucleophilic Substitution Products: Resulting from the reaction of the chloro- group with various nucleophiles (e.g., amines, alkoxides). This can lead to a diverse range of products depending on the specific reaction conditions.

  • Isomeric Byproducts: In cases of reactions with di-substituted pyrimidines, the formation of positional isomers is a possibility that needs to be analytically resolved.

The ability to separate and identify these compounds is critical for reaction monitoring, purity assessment, and stability studies.

Comparative Analysis of LC-MS Methodologies

The choice between RPLC and HILIC is a critical decision in method development and depends on the polarity of the analytes of interest.

Reversed-Phase Liquid Chromatography (RPLC)-MS

RPLC is a powerful and widely used technique for the separation of non-polar to moderately polar compounds. For the analysis of this compound and its less polar derivatives, RPLC is often the method of choice.

Causality Behind Experimental Choices:

  • Column Chemistry: C18 columns are the most common choice for RPLC due to their hydrophobic nature, which provides good retention for a wide range of organic molecules. The choice of a specific C18 column (e.g., end-capped, high-density bonding) can influence selectivity.

  • Mobile Phase: A mixture of water and a miscible organic solvent, such as acetonitrile or methanol, is typically used. The organic solvent content is gradually increased to elute compounds of increasing hydrophobicity. The addition of a small amount of acid (e.g., formic acid or acetic acid) to the mobile phase can improve peak shape and enhance ionization efficiency in the mass spectrometer by promoting the formation of protonated molecules [[1]].

  • Mass Spectrometry Parameters: Electrospray ionization (ESI) in positive ion mode is generally suitable for the analysis of pyrimidine derivatives, as the nitrogen atoms in the pyrimidine ring can be readily protonated.

Hydrophilic Interaction Liquid Chromatography (HILIC)-MS

HILIC is an alternative chromatographic technique that is well-suited for the separation of polar and hydrophilic compounds that are poorly retained in RPLC. This makes it a valuable tool for analyzing more polar reaction products, such as the hydrolysis product 4-hydroxy-6-methoxy-2-(trifluoromethyl)pyrimidine.[2]

Causality Behind Experimental Choices:

  • Column Chemistry: HILIC columns have a polar stationary phase (e.g., bare silica, or silica bonded with polar functional groups).

  • Mobile Phase: The mobile phase in HILIC consists of a high concentration of a water-miscible organic solvent (typically acetonitrile) and a small amount of an aqueous buffer. Elution is achieved by increasing the aqueous component of the mobile phase.

  • Mass Spectrometry Parameters: Similar to RPLC, ESI in positive ion mode is generally effective for the analysis of pyrimidine derivatives in HILIC.

Experimental Protocols

The following are detailed, step-by-step methodologies for the LC-MS analysis of this compound and its reaction products.

General Sample Preparation

A stock solution of the sample is prepared by dissolving it in a suitable solvent, such as acetonitrile or methanol, to a concentration of 1 mg/mL. Working standards are then prepared by diluting the stock solution to the desired concentrations with the initial mobile phase.

RPLC-MS Protocol
  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start at a low percentage of mobile phase B (e.g., 5-10%) and increase to a high percentage (e.g., 95-100%) over a period of 10-15 minutes to elute a range of compounds with varying polarities.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) or triple quadrupole mass spectrometer with an ESI source.

  • Ionization Mode: Positive ion mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Scan Range: m/z 50-500.

HILIC-MS Protocol
  • Chromatographic System: An HPLC or UHPLC system coupled to a mass spectrometer.

  • Column: A HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM ammonium formate and 0.1% formic acid in water.

  • Mobile Phase B: 90:10 acetonitrile/water with 10 mM ammonium formate and 0.1% formic acid.[3]

  • Gradient: A typical HILIC gradient starts with a high percentage of mobile phase B (e.g., 95%) and decreases to a lower percentage (e.g., 40-50%) to elute polar compounds.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A Q-TOF or triple quadrupole mass spectrometer with an ESI source.

  • Ionization Mode: Positive ion mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Scan Range: m/z 50-500.

Data Presentation and Comparison

The performance of the two methods can be compared based on several key parameters, which are summarized in the table below.

ParameterRPLC-MSHILIC-MS
Primary Application Analysis of the starting material and less polar reaction products.Analysis of the hydrolysis product and other polar impurities.
Retention of Polar Analytes PoorGood
Retention of Non-Polar Analytes GoodPoor
Selectivity Based on hydrophobicity.Based on hydrophilicity and electrostatic interactions.
Typical Mobile Phases Water/Acetonitrile or Methanol with acid modifier.Acetonitrile/Aqueous buffer.

The following table lists the predicted monoisotopic masses and m/z values for the protonated molecules of the target compound and a key potential impurity. High-resolution mass spectrometry (HRMS) is recommended for accurate mass measurements to confirm the elemental composition of unknown peaks.[4]

CompoundMolecular FormulaMonoisotopic Mass (Da)[M+H]+ (m/z)
This compoundC6H4ClF3N2O211.9964213.0037
4-Hydroxy-6-methoxy-2-(trifluoromethyl)pyrimidineC6H5F3N2O2194.0298195.0371

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the LC-MS analysis of this compound reaction products.

LC-MS Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection Stock Solution Stock Solution Working Standards Working Standards Stock Solution->Working Standards RPLC RPLC Working Standards->RPLC Non-polar Analytes HILIC HILIC Working Standards->HILIC Polar Analytes ESI Source ESI Source RPLC->ESI Source HILIC->ESI Source Mass Analyzer Mass Analyzer ESI Source->Mass Analyzer Data Acquisition Data Acquisition Mass Analyzer->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis

Caption: General workflow for LC-MS analysis.

Conclusion

References

  • Development and Application of an Exact Mass LC/MS/MS Library for the Accurate Mass Screening and Quantitation of Pesticides in - Agilent. (2013). Available from: [Link]

  • Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites. (2019). MDPI. Available from: [Link]

  • Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. LabRulez LCMS. (2024). Available from: [Link]

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A Comparative Guide to the In Vitro Antifungal Activity of Novel Trifluoromethyl Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antifungal Agents

The escalating challenge of fungal resistance to existing treatments, coupled with the significant economic losses caused by phytopathogenic fungi in agriculture, creates an urgent need for the development of new, effective antifungal agents. In the realm of medicinal and agricultural chemistry, nitrogen-containing heterocyclic compounds are a cornerstone for drug discovery, with the pyrimidine nucleus being a particularly privileged scaffold.[1] Pyrimidine derivatives are integral to various commercial fungicides, including pyrimethanil and diflumetorim.[2]

A key strategy in modern drug design is the incorporation of fluorine atoms to enhance the pharmacological profile of a molecule. The trifluoromethyl (CF3) group, in particular, is often used to improve metabolic stability, bioavailability, and target-binding affinity.[3] This guide provides a comprehensive comparison of the in vitro antifungal performance of several recently developed series of trifluoromethyl pyrimidine derivatives against established commercial fungicides. We will delve into the experimental methodologies used for their evaluation, present comparative performance data, and discuss the critical structure-activity relationships (SAR) that govern their efficacy.

Methodology: A Framework for Evaluating Antifungal Efficacy

To ensure the generation of reproducible and comparable data, a standardized in vitro antifungal susceptibility test is paramount. The mycelial growth rate method, also known as the poison plate technique, is a widely adopted and robust assay for this purpose.[3][4] This method directly measures the ability of a compound to inhibit the vegetative growth of a fungus.

Experimental Protocol: Mycelial Growth Rate Method

The causality behind this protocol is straightforward: by impregnating the fungal growth medium with a known concentration of the test compound, we can quantify its inhibitory effect by measuring the reduction in mycelial colony growth compared to an untreated control.

Step-by-Step Workflow:

  • Compound Solubilization: Accurately weigh and dissolve the test compounds in a minimal volume of dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. The use of DMSO is critical for solubilizing often-hydrophobic organic compounds for dispersion in an aqueous agar medium.

  • Media Preparation: Prepare Potato Dextrose Agar (PDA), a common nutrient medium for fungal culture, according to the manufacturer's instructions and sterilize it by autoclaving. Allow the agar to cool to a manageable temperature (approximately 50-60°C).

  • Dosing the Media: Add a specific volume of the compound's DMSO stock solution to the molten PDA to achieve the desired final test concentration (e.g., 50 µg/mL).[5][4] An equivalent volume of DMSO is added to a separate batch of PDA to serve as a negative control, ensuring that the solvent itself does not inhibit fungal growth. A commercial fungicide is used as a positive control.

  • Plate Pouring: Immediately pour the compound-infused and control PDA into sterile Petri dishes and allow them to solidify under aseptic conditions.

  • Inoculation: Using a sterile cork borer, cut a small mycelial disc (typically 5 mm in diameter) from the edge of an actively growing culture of the target fungus.[3]

  • Incubation: Aseptically place the mycelial disc at the center of each prepared PDA plate. Seal the plates and incubate them at a controlled temperature (e.g., 25 ± 1°C) for 3-4 days, or until the fungal growth in the negative control plate has neared the edge of the plate.[6]

  • Data Collection and Analysis: Measure the diameter of the fungal colony in both the control (C) and treated (T) plates. The inhibition rate is then calculated using the following formula, which accounts for the diameter of the initial mycelial plug:

    Inhibition Rate (%) = [(C - T) / (C - 0.5 cm)] x 100[6]

    For promising compounds, this assay is repeated with a serial dilution of the compound to determine the EC50 value—the effective concentration that inhibits 50% of fungal growth.

Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Dissolve Compound in DMSO C 3. Add Compound to PDA (Test & Control Groups) A->C B 2. Prepare & Cool Sterile PDA Medium B->C D 4. Pour Plates & Solidify C->D F 6. Inoculate Center of PDA Plates D->F E 5. Cut Mycelial Disc from Active Culture E->F G 7. Incubate at 25°C for 3-4 Days F->G H 8. Measure Colony Diameter (C and T) G->H I 9. Calculate Inhibition Rate (%) H->I J 10. Determine EC50 for Active Compounds I->J

Caption: Workflow for the mycelial growth rate antifungal assay.

Comparative Performance Analysis

The true measure of a novel compound's potential lies in its performance relative to existing, commercially successful agents. The following tables summarize the in vitro antifungal activity of several novel trifluoromethyl pyrimidine derivatives against economically important plant pathogens.

Table 1: Activity Against Gray Mold (Botrytis cinerea)

Botrytis cinerea is a notorious fungus responsible for significant pre- and post-harvest losses in a wide variety of crops. Tebuconazole is a widely used triazole fungicide for its control.

Compound IDChemical MoietyInhibition at 50 µg/mL (%)Reference
Novel 5b Amide96.76[4]
Novel 5j Amide96.84[4]
Novel 5l Amide100[4]
Tebuconazole Control Fungicide 96.45 [4]

Analysis: Several novel derivatives containing an amide moiety demonstrated outstanding activity against B. cinerea, with compound 5l achieving complete inhibition, outperforming the commercial standard Tebuconazole under these test conditions.[4]

Table 2: Activity Against Kiwifruit Soft Rot (Phomopsis sp.)

Phomopsis sp. can cause significant diseases in various plants, including kiwifruit. Pyrimethanil is an anilinopyrimidine fungicide often used for its management.

Compound IDChemical MoietyInhibition at 50 µg/mL (%)EC50 (µg/mL)Reference
Novel 5f Amide100-[5][7]
Novel 5o Amide10010.5[5][7][8]
Pyrimethanil Control Fungicide 85.1 32.1 [5][7][8]

Analysis: Compounds 5f and 5o showed significantly higher inhibition rates against Phomopsis sp. than Pyrimethanil.[5][7] Notably, compound 5o was found to have an EC50 value nearly three times more potent than the commercial control, indicating a substantial improvement in efficacy.[8]

Table 3: Activity Against Sclerotinia Stem Rot (Sclerotinia sclerotiorum)

This pathogen has a wide host range and causes diseases like white mold and stem rot.

Compound IDChemical MoietyInhibition at 50 µg/mL (%)EC50 (µg/mL)Reference
Novel 7s 1,2,4-Triazole Thioether80.1314.68[9]
Novel 7t 1,2,4-Triazole Thioether81.7013.06[9]
Pyrimethanil Control Fungicide 68.39 46.94 [9]

Analysis: The introduction of 1,3,4-thiadiazole and 1,2,4-triazole thioether moieties resulted in compounds with potent activity against S. sclerotiorum. Compounds 7s and 7t not only showed higher inhibition at a fixed concentration but also possessed EC50 values more than three times lower than Pyrimethanil, highlighting their potential for development.[9]

Table 4: Activity Against Fusarium Head Blight (Fusarium oxysporum) and Rice Sheath Blight (Rhizoctonia solani)

This table demonstrates the activity of derivatives with a different proposed mechanism of action, potentially as Succinate Dehydrogenase Inhibitors (SDHIs).

Compound IDTarget FungusEC50 (µg/mL)Control FungicideControl EC50 (µg/mL)Reference
Novel 6r F. oxysporum3.61Boscalid0.40[10]
Novel 5u R. solani26.0Azoxystrobin~26.0[11]

Analysis: While compound 6r showed good activity against F. oxysporum, it was less potent than the established SDHI fungicide Boscalid.[10] However, compound 5u demonstrated significant in vitro activity against R. solani, with an EC50 value equal to that of the widely used strobilurin fungicide Azoxystrobin.[11]

Structure-Activity Relationship (SAR) and Mechanistic Insights

The data reveals that the biological activity of trifluoromethyl pyrimidine derivatives is highly dependent on the nature and position of their substituents.[1]

  • Amide Moiety: The presence of an amide linker is a common feature in many of the most active compounds.[4] For the N-phenylbenzamide series, the antifungal activity was significantly influenced by the position of the amine group on the benzene ring and the nature of halogen substituents.[8] For example, compound 5o , with the amine group at the 3-position and fluorine and bromine atoms at the 2- and 5-positions respectively, showed excellent activity.[8]

  • Thioether and Triazole Moieties: The combination of a trifluoromethyl pyrimidine core with 1,2,4-triazole and thioether linkers proved to be a highly effective strategy, particularly against S. sclerotiorum.[9][12] This "molecular hybridization" approach combines pharmacophores from different successful fungicide classes.[6]

  • Potential Mechanism of Action: While the precise mechanism for many of these derivatives is not yet elucidated, some have been designed as potential inhibitors of the enzyme succinate dehydrogenase (SDH).[10] SDH is a crucial enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. Molecular docking simulations for compound 6r suggested interaction with key amino acid residues in the SDH active site, providing a plausible hypothesis for its antifungal action.[10]

Core Scaffold and Points of Variation

Caption: Key structural variation points on the trifluoromethyl pyrimidine core.

Conclusion and Future Directions

This guide demonstrates that novel trifluoromethyl pyrimidine derivatives represent a highly promising class of next-generation antifungal agents. Through strategic chemical modifications, researchers have synthesized compounds with in vitro efficacy that is comparable, and in some cases superior, to established commercial fungicides against a range of devastating plant pathogens.[4][8]

The most successful derivatives often incorporate amide or thioether-linked heterocyclic moieties, highlighting fruitful avenues for further chemical exploration. The preliminary mechanistic work pointing towards SDH inhibition for some of these compounds provides a valuable starting point for target-based drug design.[10]

Future work should focus on:

  • In Vivo Testing: Validating the promising in vitro results through greenhouse and field trials to assess performance under real-world conditions.

  • Broad-Spectrum Evaluation: Testing lead compounds against a wider panel of both plant and human pathogenic fungi.

  • Mechanism of Action Elucidation: Conducting detailed biochemical and molecular assays to confirm the molecular targets of the most active compounds.

  • Toxicology and Safety Profiling: Assessing the safety profile of lead candidates to ensure they are environmentally benign and safe for non-target organisms.

The continued exploration of the trifluoromethyl pyrimidine scaffold holds significant potential to deliver novel solutions to combat the pervasive threat of fungal diseases.

References

  • Wu, W., Lan, W., Wu, C., & Fei, Q. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry. Available at: [Link]

  • An, J., Hu, S., Chen, H., Fei, Q., & Wu, W. (2022). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers in Chemistry. Available at: [Link]

  • Wu, W., Lan, W., Wu, C., & Fei, Q. (2021). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Frontiers in Chemistry. Available at: [Link]

  • Fei, Q., An, J., Chen, H., Wu, C., & Wu, W. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives containing 1,3,4-oxadiazole and thioether moieties. Arabian Journal of Chemistry. Available at: [Link]

  • Wu, W., Lan, W., Wu, C., & Fei, Q. (2021). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Frontiers in Chemistry. Available at: [Link]

  • Villalobos, C., Gonzalez, J., Hernandez, E., & Gutierrez, Y. (2012). Structure-activity relationship study of nitrosopyrimidines acting as antifungal agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • An, J., Hu, S., Chen, H., Fei, Q., & Wu, W. (2023). Synthesis, antifungal and antibacterial evaluation of trifluoromethylpyrimidine derivatives containing 1,3,4-thiadiazole and 1,2,4-triazole thioether moieties. Journal of Sulfur Chemistry. Available at: [Link]

  • Wu, W., Chen, H., An, J., Hu, S., & Fei, Q. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry. Available at: [Link]

  • Liu, X., Pan, Z., & Wang, L. (2011). Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. Molecules. Available at: [Link]

  • Jian, F., Zhang, Y., & Gao, Y. (2022). Synthesis, antifungal activity and in vitro mechanism of novel 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives. Arabian Journal of Chemistry. Available at: [Link]

  • Wu, W., Lan, W., Wu, C., & Fei, Q. (2021). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. ResearchGate. Available at: [Link]

  • Raj, V., Kumar, P., & Singh, G. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Bioactive Compounds. Available at: [Link]

  • An, J., Hu, S., Chen, H., Fei, Q., & Wu, W. (2022). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. PMC. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Palladium Ligands for Efficient Pyrimidine Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of Pyrimidines and the Power of Palladium Catalysis

The pyrimidine scaffold is a cornerstone of modern medicinal chemistry and materials science. As a privileged heterocyclic motif, it forms the core of nucleobases in DNA and RNA, and is integral to a vast array of FDA-approved therapeutics, including antiviral agents, kinase inhibitors for oncology, and central nervous system drugs.[1][2][3][4] The ability to precisely and efficiently functionalize the pyrimidine ring is therefore a critical endeavor for drug development professionals and academic researchers alike.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, have become indispensable tools for forging new carbon-carbon and carbon-nitrogen bonds on the pyrimidine core.[3][5][6] However, the electron-deficient nature of the pyrimidine ring often renders these transformations challenging. The success of these couplings hinges critically on the choice of the ancillary ligand bound to the palladium center. The ligand is not a mere spectator; it is the key that unlocks reactivity, dictating the efficiency of the catalytic cycle, the scope of compatible substrates, and the overall yield of the desired product.[7][8][9][10]

This guide provides an in-depth comparison of common palladium ligand classes for pyrimidine coupling, grounded in mechanistic principles and supported by experimental data. We will explore the causality behind ligand selection, present detailed protocols, and offer a framework for rational catalyst system design.

Dissecting the Ligand's Role: A Mechanistic Overview

To understand why one ligand outperforms another, we must first appreciate its role in the fundamental steps of the catalytic cycle. While specific nuances exist for each reaction type, the core functions of the ligand remain consistent.

The Catalytic Cycle: A Ligand-Modulated Pathway

Catalytic_Cycle_General General Palladium Cross-Coupling Cycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd + Pyr-X (Rate-Limiting Step) Transmetal Transmetalation or Amine Coordination OxAdd->Transmetal + Reagent (e.g., R-B(OR)₂, R-NH₂) RedElim Reductive Elimination Complex Transmetal->RedElim Isomerization RedElim->Pd0 Reductive Elimination Product Product (Pyr-R) RedElim->Product Substrates Pyr-X + Reagent Substrates->OxAdd

Caption: A generalized catalytic cycle for palladium cross-coupling reactions.

The ligand (L) plays a crucial role in three key steps:

  • Oxidative Addition: The reaction of the halopyrimidine (Pyr-X) with the Pd(0) complex is often the rate-limiting step. Bulky, electron-donating ligands are essential here. They stabilize the electron-rich Pd(0) center, promoting its insertion into the carbon-halogen bond of the electron-poor pyrimidine.[10]

  • Transmetalation/Coordination: In Suzuki coupling, the ligand influences the transfer of the organic group from the boron reagent to the palladium center. In Buchwald-Hartwig amination, it modulates the coordination of the amine nucleophile.[11][12]

  • Reductive Elimination: This is the final, product-forming step. The ligand's steric and electronic properties must facilitate the collapse of the palladium(II) intermediate to release the functionalized pyrimidine and regenerate the active Pd(0) catalyst.[5][10]

A Comparative Analysis of Ligand Classes

The optimal ligand is a function of the specific coupling partners. Below, we compare the most effective classes for pyrimidine functionalization.

Bulky, Electron-Rich Biaryl Phosphines (The "Buchwald Ligands")

This class, developed by Stephen Buchwald, revolutionized cross-coupling chemistry. Ligands like XPhos , SPhos , and RuPhos are characterized by a biphenyl backbone with bulky phosphine groups.[8]

  • Expertise & Experience: The steric bulk of these ligands promotes the formation of a monoligated, 14-electron L-Pd(0) species, which is highly reactive in the oxidative addition step. Their strong electron-donating ability increases the electron density on the palladium, further facilitating the cleavage of the C-X bond, a significant hurdle for electron-deficient substrates like chloropyrimidines.[8][10]

  • Trustworthiness: These ligands are often used in commercially available, air-stable palladium precatalysts (e.g., XPhos-Pd-G3). This eliminates the need to handle pyrophoric phosphines and ensures the reliable in-situ generation of the active Pd(0) catalyst, leading to more reproducible results.[8]

Ferrocene-Based Diphosphines (The "Josiphos Ligands")

The Josiphos family of ligands features a ferrocene backbone, providing a rigid and stable scaffold with unique stereoelectronic properties.[13]

  • Expertise & Experience: Josiphos ligands are exceptionally effective for C-N bond formation (Buchwald-Hartwig amination).[14] Their unique bite angle and electron-rich nature create a highly active catalyst that can operate at very low loadings (ppm levels for some substrates), which is crucial for process chemistry to minimize palladium contamination in the final product.[14][15] The tunability of the phosphine substituents allows for fine-tuning of the catalyst's activity and selectivity.

  • Trustworthiness: The stability of the ferrocene unit contributes to the overall robustness of the catalyst, often leading to high turnover numbers (TONs) and turnover frequencies (TOFs).[13]

N-Heterocyclic Carbenes (NHCs)

NHCs have emerged as a powerful alternative to phosphine ligands. They are strong σ-donors and form exceptionally stable bonds with palladium.

  • Expertise & Experience: The strong Pd-NHC bond prevents ligand dissociation, leading to highly stable and long-lived catalysts that are resistant to decomposition, especially at the high temperatures often required for coupling unreactive chloropyrimidines.[16] This stability can translate to higher yields and applicability to a broader range of pyrimidine substrates.

  • Trustworthiness: NHC-palladium complexes, such as PEPPSI™-IPr, are commercially available as well-defined, air-stable precatalysts, simplifying reaction setup and enhancing reproducibility. Their robust nature often makes them superior for challenging Suzuki-Miyaura couplings.[17]

Quantitative Performance Data

The following tables summarize representative data to guide ligand selection. Note that direct comparisons should be made cautiously, as optimal conditions can vary.

Table 1: Comparison of Ligands for Suzuki-Miyaura Coupling of Halopyrimidines

Entry Halopyrimidine Boronic Acid Ligand Pd Source (mol%) Base Solvent Temp (°C) Time (h) Yield (%) Reference(s)
1 2,4-Dichloropyrimidine Phenylboronic acid PPh₃ Pd(PPh₃)₄ (5) K₂CO₃ 1,4-Dioxane 110 24 85 [5][18]
2 2-Chloropyrimidine 4-Methoxyphenyl-boronic acid XPhos XPhos-Pd-G3 (1) K₃PO₄ t-AmylOH 110 2 >98 [8]
3 2-Chloropyrimidine Phenylboronic acid IPr (NHC) Pd(OAc)₂ (2) Cs₂CO₃ Toluene 120 24 >95 [17]

| 4 | 4-Chloropyrimidine | 3-Furylboronic acid | SPhos | Pd(OAc)₂ (2) | K₃PO₄ | Toluene/H₂O | 100 | 16 | >90 |[8] |

Table 2: Comparison of Ligands for Buchwald-Hartwig Amination of Halopyrimidines

Entry Halopyrimidine Amine Ligand Pd Source (mol%) Base Solvent Temp (°C) Yield (%) Reference(s)
1 2-Chloropyrimidine Piperazine XPhos Pd₂(dba)₃ (1) NaOtBu Toluene 100 95
2 4-Chloropyrimidine Aniline RuPhos RuPhos-Pd-G3 (0.5) K₂CO₃ t-AmylOH 110 >98 [8]
3 2-Bromopyridine* Ammonia Josiphos Pd(OAc)₂ (1) NaOtBu DME 80 86 [14]
4 2-Chloropyrimidine Morpholine BINAP Pd₂(dba)₃ (1.5) NaOtBu Toluene 80 92 [6]

*Data for 2-bromopyridine is used as a close proxy for pyrimidine reactivity in this specific case.

Visualizing the Mechanism: The Ligand in Action

The following diagrams illustrate the catalytic cycles for the three major coupling reactions, highlighting the central role of the palladium-ligand complex.

Suzuki-Miyaura Coupling

Suzuki_Miyaura Catalytic Cycle for Suzuki-Miyaura Coupling Pd0 L₂Pd(0) OxAdd L₂Pd(II)(Pyr)(X) Pd0->OxAdd Oxidative Addition Transmetal L₂Pd(II)(Pyr)(R) OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Pyr-R Transmetal->Product BX X-B(OR)₂ Transmetal->BX PyrX Pyr-X PyrX->OxAdd Boronic R-B(OR)₂ Boronic->Transmetal Base Base (e.g., K₃PO₄) Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Buchwald-Hartwig Amination

Buchwald_Hartwig Catalytic Cycle for Buchwald-Hartwig Amination Pd0 LPd(0) OxAdd LPd(II)(Pyr)(X) Pd0->OxAdd Oxidative Addition AmineComplex [LPd(II)(Pyr)(NHR₂)]⁺X⁻ OxAdd->AmineComplex Amine Coordination AmidoComplex LPd(II)(Pyr)(NR₂) AmineComplex->AmidoComplex Deprotonation AmidoComplex->Pd0 Reductive Elimination Product Pyr-NR₂ AmidoComplex->Product BaseH [Base-H]⁺X⁻ AmidoComplex->BaseH PyrX Pyr-X PyrX->OxAdd Amine HNR₂ Amine->AmineComplex Base Base (e.g., NaOtBu) Base->AmineComplex

Caption: The catalytic cycle of a Buchwald-Hartwig amination reaction.[5]

Field-Proven Experimental Protocols

The following protocols are designed to be self-validating systems, providing a robust starting point for your own research.

Protocol 1: Suzuki-Miyaura Coupling of 2-Chloropyrimidine with an XPhos Precatalyst
  • Causality: This protocol uses a highly active G3 precatalyst, ensuring efficient generation of the active L-Pd(0) species. t-Amyl alcohol is an excellent solvent for solubilizing the potassium phosphate base and the boronic acid, while the high temperature drives the reaction with the challenging chloro-substrate.

Workflow_Suzuki start Combine Reagents reagents 2-Chloropyrimidine (1 mmol) Arylboronic Acid (1.2 mmol) K₃PO₄ (2 mmol) XPhos-Pd-G3 (0.01 mmol) start->reagents In Schlenk flask inert Evacuate & Backfill with Argon (3x) reagents->inert solvent Add t-Amyl Alcohol (5 mL) inert->solvent heat Heat to 110 °C with Stirring (2-4 h) solvent->heat monitor Monitor by TLC/LC-MS heat->monitor workup Cool, Dilute (EtOAc), Filter through Celite monitor->workup Upon completion purify Concentrate & Purify via Chromatography workup->purify end Isolated Product purify->end

Caption: Experimental workflow for Suzuki coupling.[17]

Step-by-Step Methodology:

  • To a dry Schlenk flask, add 2-chloropyrimidine (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.), and XPhos-Pd-G3 (0.01 mmol, 1 mol%).

  • Seal the flask, then evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Add anhydrous t-amyl alcohol (5 mL) via syringe.

  • Place the flask in a preheated oil bath at 110 °C and stir vigorously.

  • Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to yield the desired product.[8]

Protocol 2: Buchwald-Hartwig Amination of 2-Chloropyrimidine with a Josiphos Ligand
  • Causality: This protocol leverages the high activity of the Josiphos ligand for C-N bond formation. Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine, facilitating the catalytic cycle. Toluene is a common high-boiling solvent suitable for this transformation.

Step-by-Step Methodology:

  • In a glovebox, add palladium(II) acetate (0.01 mmol, 1 mol%) and the Josiphos ligand (0.012 mmol, 1.2 mol%) to a dry Schlenk tube. Add anhydrous toluene (2 mL) and stir for 10 minutes at room temperature to form the precatalyst.

  • To this solution, add 2-chloropyrimidine (1.0 mmol, 1.0 equiv.), the desired amine (1.2 mmol, 1.2 equiv.), and sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv.).

  • Seal the tube, remove from the glovebox, and heat in a preheated oil bath at 100 °C.

  • Stir the reaction until the starting material is consumed as determined by GC-MS or LC-MS.

  • After cooling to room temperature, quench the reaction carefully with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Conclusion and Future Outlook

The efficient functionalization of pyrimidines via palladium-catalyzed cross-coupling is a testament to the power of ligand design.

  • For Suzuki-Miyaura couplings , bulky biarylphosphine ligands (XPhos, SPhos) and robust N-heterocyclic carbene (NHC) ligands offer the highest performance, especially for recalcitrant chloropyrimidines.

  • For Buchwald-Hartwig aminations , ferrocene-based Josiphos ligands and biarylphosphines like RuPhos provide exceptional activity, enabling C-N bond formation with a broad range of amines under mild conditions.

The choice of ligand is not a one-size-fits-all decision. It requires a careful analysis of the substrates, the desired transformation, and process constraints such as cost and catalyst loading. As the field evolves, we anticipate the development of even more specialized ligands and the broader adoption of cost-effective nickel-based catalyst systems, further expanding the synthetic chemist's toolkit for accessing novel pyrimidine-based molecules.[5][19]

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